1,2-Dihydroquinolin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,2-dihydroquinolin-3-amine |
InChI |
InChI=1S/C9H10N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,11H,6,10H2 |
InChI Key |
YMRCIENXPNTVID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2N1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dihydroquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dihydroquinolin-3-amine is a heterocyclic amine containing the dihydroquinoline scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anticancer agents and kinase inhibitors. This technical guide provides a summary of the available physicochemical data for this compound, outlines relevant experimental protocols for its synthesis and analysis, and explores its potential role in significant signaling pathways based on the activities of related quinoline derivatives.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀N₂ | - |
| Molecular Weight | 146.19 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol. Low solubility in water is expected. | Estimation based on amine and aromatic ring presence. |
| pKa | Estimated to be in the range of 4-6 for the aromatic amine. | Based on typical pKa values for anilines. |
| logP | Estimated to be in the range of 1.5-2.5. | Estimation based on structure. |
Experimental Protocols
Proposed Synthesis of this compound
While a specific protocol for the synthesis of this compound is not detailed in the literature, a plausible route can be adapted from established methods for synthesizing 1,2-dihydroquinoline derivatives. One such approach is the catalytic hydrogenation of the corresponding quinoline.
Reaction: Reduction of 3-aminoquinoline.
Procedure:
-
Dissolution: Dissolve 3-aminoquinoline (1 equivalent) in a suitable solvent such as ethanol or methanol in a high-pressure reaction vessel.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. The proton NMR would be expected to show characteristic signals for the aromatic and aliphatic protons, and the carbon NMR would confirm the number and types of carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the N-H stretches of the amine and the aromatic C-H bonds.
-
Purity Analysis: The purity of the compound can be determined by High-Performance Liquid Chromatography (HPLC).
Potential Biological Activity and Signaling Pathway Involvement
Direct studies on the biological activity of this compound are limited. However, the broader class of quinoline derivatives has been extensively investigated, revealing significant interactions with various biological targets and signaling pathways crucial in drug development.[1][2]
Kinase Inhibition
Numerous quinoline-based small molecules have been identified as potent kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The quinoline scaffold often serves as a template for designing inhibitors that target the ATP-binding site of kinases.
Involvement in Cancer-Related Signaling Pathways
Quinoline derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[4][5] These pathways control cell proliferation, survival, and angiogenesis. The ability of the quinoline core to interact with protein targets in these cascades makes it a valuable scaffold for the development of novel anticancer agents.[6][7]
Below is a generalized representation of how a quinoline derivative might interact with these signaling pathways.
Caption: Potential inhibition of cancer signaling pathways by quinoline derivatives.
Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound like this compound.
Caption: General workflow for the synthesis and biological screening of a novel compound.
Conclusion
This compound represents a molecule of interest for further investigation in drug discovery, particularly in the field of oncology. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its likely physicochemical properties, a viable synthetic approach, and its potential biological relevance based on the well-documented activities of the quinoline scaffold. Further research is warranted to experimentally determine its properties and to explore its therapeutic potential.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
The Biological Activity of 1,2-Dihydroquinolin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of Synthesis, Anticancer, and Antimicrobial Properties
The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this structure have garnered significant attention from researchers due to their broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the biological activities of 1,2-dihydroquinolin-3-amine derivatives, focusing on their synthesis, quantitative biological data, and mechanisms of action. Detailed experimental protocols for their synthesis and biological evaluation are provided, along with visualizations of key signaling pathways and experimental workflows to support drug discovery and development efforts.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit the metabolic activity of the cancer cells by 50%.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5a | MCF-7 (Breast) | 8.5 ± 0.7 | Carboplatin | 25.3 ± 1.9 |
| 5a | HL-60 (Leukemia) | 3.2 ± 0.4 | Carboplatin | 15.8 ± 1.2 |
| 5b | MCF-7 (Breast) | 6.1 ± 0.5 | Carboplatin | 25.3 ± 1.9 |
| 5b | HL-60 (Leukemia) | 2.5 ± 0.3 | Carboplatin | 15.8 ± 1.2 |
| 3c | H460 (Lung) | 4.9 ± 0.7 | Doxorubicin | Not specified |
| 3c | A-431 (Skin) | 2.0 ± 0.9 | Doxorubicin | Not specified |
| 3c | HT-29 (Colon) | 4.4 ± 1.3 | Doxorubicin | Not specified |
| 8g | MCF-7 (Breast) | 1.2 ± 0.2 | Doxorubicin | 1.136 |
| 8g | Panc-1 (Pancreatic) | 1.4 ± 0.2 | Doxorubicin | Not specified |
Data compiled from multiple sources.[1][2][3]
Antimicrobial Activity
In addition to their anticancer properties, certain this compound derivatives exhibit promising antimicrobial activity against a variety of pathogenic bacteria and fungi. Their mechanism of action in microbial cells is an active area of research.
Quantitative Antimicrobial Data
The table below presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 12.5 | Ciprofloxacin | 3.125 |
| Derivative A | Escherichia coli | 25 | Ciprofloxacin | 3.125 |
| Derivative B | Bacillus cereus | 6.25 | Chloramphenicol | Not specified |
| Derivative B | Pseudomonas aeruginosa | 12.5 | Chloramphenicol | Not specified |
| Compound 6 | Aspergillus flavus | 12.5 | Not specified | Not specified |
| Compound 6 | Candida albicans | 50 | Not specified | Not specified |
Data compiled from multiple sources.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives via Friedländer Annulation
The Friedländer synthesis is a widely used method for the preparation of quinolines and their derivatives.[1][2][5][6][7] This protocol describes a general procedure for the synthesis of a this compound derivative.
Materials:
-
2-aminobenzaldehyde
-
A ketone with an α-methylene group (e.g., ethyl acetoacetate)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)
-
Solvent (e.g., ethanol, toluene, or an ionic liquid)
-
Ammonia or an amine source
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 equivalent) and the ketone (1.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of the selected acid or base catalyst.
-
If synthesizing a 3-amino derivative directly, introduce a source of ammonia or a primary/secondary amine to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[4][8][9][10][11]
Materials:
-
Petri plates
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains
-
Sterile swabs
-
Sterile cork borer
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic discs
Procedure:
-
Prepare MHA plates according to the manufacturer's instructions.
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Using a sterile swab, evenly spread the bacterial suspension over the entire surface of the MHA plate to create a lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Place a standard antibiotic disc on the agar surface as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Experimental Workflow: From Synthesis to Biological Evaluation
The overall process of discovering and evaluating the biological activity of novel this compound derivatives involves a multi-step workflow, from chemical synthesis to a cascade of in vitro assays.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1,2-Dihydroquinolin-3-amine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 1,2-dihydroquinolin-3-amine derivatives, a promising scaffold in the development of novel therapeutic agents. This document details the synthesis, biological evaluation, and SAR of these compounds, with a focus on their potential as anticancer agents.
Core Structure and Numbering
The foundational structure for the derivatives discussed in this guide is the this compound core. The numbering of this heterocyclic system, crucial for understanding the placement of various substituents, is as follows:
Synthesis of this compound Analogs
The synthesis of 2-aminodihydroquinoline analogs can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below. This can be modified based on the desired substituents on the core structure.
A series of 2-aminodihydroquinoline analogs can be synthesized and their in vitro cytotoxicities against various cancer cell lines tested.[1] One common approach involves the reaction of appropriately substituted anilines with α,β-unsaturated aldehydes or ketones to form the dihydroquinoline ring system. Subsequent functional group manipulations can then be performed to introduce the desired diversity at the 3-amino position and other positions of the scaffold.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline ring and the amino group at the C3 position. The following sections summarize key SAR findings based on available literature.
Impact of Substituents on Anticancer Activity
A study focusing on the anticancer activity of 2-aminodihydroquinoline analogs against the metastatic breast adenocarcinoma cell line MDA-MB-231 revealed crucial SAR insights.[1] The primary determinant for cytotoxic activity was found to be the presence of dialkylaminoethyl substituents on the dihydroquinoline ring.[1]
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) vs. MDA-MB-231 (without serum) |
| 5a | H | H | H | H | > 50 |
| 5b | OCH3 | H | H | H | > 50 |
| 5c | H | H | CH3 | H | > 50 |
| 5d | H | H | H | CH3 | > 50 |
| 5e | H | H | -CH2CH2N(CH3)2 | H | 10.2 |
| 5f | OCH3 | H | -CH2CH2N(CH3)2 | H | 2.1 |
| 5g | H | H | -CH2CH2N(C2H5)2 | H | 5.8 |
| 5h | OCH3 | H | -CH2CH2N(C2H5)2 | H | 2.3 |
| 5i | H | H | -CH2CH2-morpholino | H | 15.4 |
| 5j | OCH3 | H | -CH2CH2-morpholino | H | 8.7 |
Table 1: Cytotoxicity of 2-aminodihydroquinoline analogs against MDA-MB-231 cells.[1]
-
Essentiality of the Dialkylaminoethyl Side Chain: Unsubstituted (5a-d) analogs showed no significant activity. The introduction of a dialkylaminoethyl group at the R3 position (5e, 5g) dramatically increased cytotoxicity.
-
Effect of the N,N-Dialkyl Group: The nature of the alkyl groups on the terminal nitrogen of the side chain influences activity. Diethylamino-substituted compounds (5g, 5h) were generally more potent than their dimethylamino counterparts (5e, 5f).
-
Role of the Morpholino Group: Replacing the dialkylamino group with a morpholino moiety (5i, 5j) resulted in a decrease in activity compared to the dialkylaminoethyl analogs.
-
Impact of Methoxy Substitution on the Aromatic Ring: The presence of a methoxy group at the R1 position (para to the nitrogen) consistently enhanced the cytotoxic activity (compare 5f to 5e, 5h to 5g, and 5j to 5i). The compounds 5f and 5h , both featuring a methoxy group and a dialkylaminoethyl side chain, exhibited the most potent activity with IC50 values around 2 µM.[1]
Experimental Protocols
General Synthetic Procedure for 2-Amino-1,2-dihydroquinoline Analogs
A representative synthetic protocol for the preparation of 2-amino-1,2-dihydroquinoline derivatives is as follows:
-
Step 1: Formation of the Dihydroquinoline Core. A mixture of a substituted aniline (1 equivalent) and an appropriate α,β-unsaturated aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., ethanol, toluene) is heated under reflux in the presence of a catalyst (e.g., p-toluenesulfonic acid, iodine) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Purification of the Dihydroquinoline Intermediate. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the dihydroquinoline intermediate.
-
Step 3: Introduction of the Amino Side Chain. To a solution of the purified dihydroquinoline intermediate (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile), an appropriate aminoalkyl halide (e.g., 2-(dimethylamino)ethyl chloride, 1.2 equivalents) and a base (e.g., K2CO3, Cs2CO3, 2 equivalents) are added. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC).
-
Step 4: Final Purification. The reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford the final 2-amino-1,2-dihydroquinoline analog. The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37 °C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway
This compound derivatives with anticancer activity are often investigated as potential kinase inhibitors. A common target for such compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[6][7][8][9][10]
Caption: EGFR Signaling Pathway and a potential point of inhibition.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study involves a logical flow of experiments and data analysis.
Caption: A typical workflow for a structure-activity relationship study.
References
- 1. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Synthesis of 1,2-Dihydroquinolines: A Journey from Classic Reactions to Modern Catalysis
The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research for over a century, evolving from harsh, classical named reactions to sophisticated, mild, and highly selective modern catalytic methods. This technical guide provides an in-depth exploration of the discovery and historical development of 1,2-dihydroquinoline synthesis, tailored for researchers, scientists, and drug development professionals.
Historical Perspective: The Dawn of Quinoline Chemistry
The early history of 1,2-dihydroquinoline synthesis is intrinsically linked to the development of methods for constructing the quinoline ring system itself. Many classical reactions, originally designed for quinoline synthesis, were later adapted or found to produce 1,2-dihydroquinolines as intermediates or main products under specific conditions.
The Skraup and Doebner-von Miller Reactions: Pioneers in the Field
The Skraup synthesis , first reported in 1880, is one of the oldest and most well-known methods for quinoline synthesis. While the classic Skraup reaction, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, yields quinolines, modifications of this reaction have become a cornerstone for 1,2-dihydroquinoline synthesis. The key adaptation is the omission of the oxidizing agent, which allows for the isolation of the dihydroquinoline intermediate. The Skraup-type reaction has emerged as a predominant strategy for synthesizing 1,2-dihydroquinolines due to its broad substrate scope, readily available starting materials, and operational simplicity.[1]
Similarly, the Doebner-von Miller reaction , a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones in the presence of a strong acid. This method has also proven effective for the preparation of 1,2-dihydroquinolines, and intermediates of this reaction have been isolated, providing valuable mechanistic insights.[2][3] For instance, 2,6-dimethyl-1,2-dihydroquinoline has been successfully isolated as an intermediate in the Doebner-von Miller synthesis of 2,6-dimethylquinoline.[2][3]
These early methods, however, often required harsh reaction conditions, such as strong acids and high temperatures, limiting their applicability to complex molecules with sensitive functional groups.[4][5]
The Modern Era: Catalysis and Efficiency
The 21st century has witnessed a paradigm shift in the synthesis of 1,2-dihydroquinolines, with a strong emphasis on the development of milder, more efficient, and selective catalytic methods. These modern approaches offer significant advantages over their classical counterparts, including improved yields, broader functional group tolerance, and the potential for asymmetric synthesis.
Transition-Metal Catalysis: A Versatile Toolkit
A plethora of transition metals have been employed to catalyze the synthesis of 1,2-dihydroquinolines through various mechanistic pathways.
-
Gold and Iron Catalysis: Gold and iron catalysts have been effectively used in the intramolecular allylic amination of 2-aminophenyl-1-en-3-ols to afford 1,2-dihydroquinoline derivatives in good yields under mild conditions.[6]
-
Rhodium Catalysis: Rhodium(III)-catalyzed N-amino-directed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones provides an efficient route to 1,2-dihydroquinoline-3-carboxylic acids.[6]
-
Cobalt Catalysis: Hydrido-cobalt catalysts have been utilized for the regio- and chemoselective dearomatization of quinolines to furnish 1,2-dihydroquinolines under mild conditions.[6]
Innovative Ring-Closing Strategies
Recent advancements have introduced novel ring-closing strategies that bypass the limitations of traditional methods.
-
Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM): A novel and efficient approach to 1,2-dihydroquinolines involves the hydrazine-catalyzed RCCOM of N-prenylated 2-aminobenzaldehydes.[4][7] This method is characterized by its mild reaction conditions and compatibility with a wide range of functional groups.[4][7]
-
Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of 1,2-dihydroquinolines, often employing alkynes in sequential hydroamination reactions.[8][[“]]
Experimental Protocols and Data
To provide a practical resource, this section details experimental protocols for key synthetic methods and presents quantitative data in a clear, tabular format.
Table 1: Comparison of Classical Methods for 1,2-Dihydroquinoline Synthesis
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Reference |
| Skraup-type | Anilines, Ketones | HBF4, NaI | Low acid loading | Moderate to Good | [1] |
| Doebner-von Miller | p-Toluidine, Crotonaldehyde | Acid | - | Intermediate isolated | [2][3] |
Table 2: Overview of Modern Catalytic Methods
| Method | Substrate | Catalyst | Conditions | Yield (%) | Reference |
| Iron-catalyzed Intramolecular Allylic Amination | 2-Aminophenyl-1-en-3-ols | Iron catalyst | Mild | Good | [6] |
| Gold-catalyzed Intramolecular Allylic Amination | 2-Tosylaminophenylprop-1-en-3-ols | AuCl3/AgSbF6 | - | Good | [6] |
| Rhodium-catalyzed C-H Coupling | Hydrazines, 3-Methyleneoxetan-2-ones | Rh(III) catalyst | Mild | High | [6] |
| Hydrazine-catalyzed RCCOM | N-prenylated 2-aminobenzaldehydes | Hydrazine | Heat, alcohol solvent | High | [4][7] |
Detailed Experimental Protocol: Hydrazine-Catalyzed RCCOM
The synthesis of 1,2-dihydroquinolines via hydrazine-catalyzed RCCOM of N-prenylated 2-aminobenzaldehydes is a representative modern method.[4][7] A typical procedure involves heating the N-prenylated 2-aminobenzaldehyde substrate with a hydrazine catalyst in an alcohol solvent.[4][7] The reaction proceeds through a [3+2] cycloaddition followed by a cycloreversion, with the latter being the rate-determining step.[4][7] The mild, buffered conditions of the hydrazine catalyst ensure compatibility with a variety of functional groups.[4][7]
Reaction Mechanisms and Workflows
Visualizing the underlying mechanisms and experimental workflows is crucial for a deeper understanding of these synthetic transformations.
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Caption: General experimental workflow for RCCOM synthesis.
Conclusion
The synthesis of 1,2-dihydroquinolines has a rich history, marked by a continuous drive towards greater efficiency, selectivity, and sustainability. From the foundational Skraup and Doebner-von Miller reactions to the cutting-edge catalytic methods of the 21st century, the synthetic chemist's toolbox for accessing this important heterocyclic core has expanded dramatically. The ongoing development of novel catalytic systems and synthetic strategies promises to further refine our ability to construct these valuable molecules for applications in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
Spectroscopic and Structural Elucidation of 1,2-Dihydroquinolin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,2-Dihydroquinolin-3-amine. Due to the limited availability of published experimental data for this specific molecule, this document compiles predicted spectroscopic values and data from closely related analogs. It also outlines general experimental protocols for the synthesis and characterization of such compounds, serving as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction to this compound
This compound belongs to the dihydroquinoline class of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules and natural products. The presence of an amine group at the 3-position makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of this compound and its derivatives.
Spectroscopic Data
While a complete, publicly available dataset for this compound is scarce, the following tables summarize the expected and observed spectroscopic data based on the analysis of its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts in ¹H and ¹³C NMR are influenced by the aromatic ring, the dihydro-pyridine moiety, and the amine substituent.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~3.4-3.6 | d | ~11-12 |
| H-2 | ~4.1-4.3 | q | ~7 |
| Aromatic-H | ~6.5-7.5 | m | - |
| NH₂ | ~3.5-5.0 | br s | - |
| NH | ~5.0-6.0 | br s | - |
Note: Predicted values are based on general chemical shift ranges for similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~40-50 |
| C-3 | ~140-150 |
| C-4 | ~30-40 |
| Aromatic-C | ~115-145 |
Note: These are estimated chemical shift ranges.
For comparison, a study on novel 1,2-dihydroquinolinehydrazonopropanoate derivatives reported detailed ¹H and ¹³C NMR data for compounds with a similar core structure[1]. For instance, in one derivative, the H-3 proton appeared as a singlet at 6.17 ppm, and the C-3 carbon resonated at 93.05 ppm[1].
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key vibrational bands are associated with the N-H and C-N bonds of the amine group, as well as the aromatic C-H and C=C bonds.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3250-3400 | Medium |
| N-H (Amine) | Bend | 1580-1650 | Medium |
| C-N | Stretch | 1250-1335 | Medium-Strong |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aromatic C=C | Stretch | 1450-1600 | Medium |
Primary aromatic amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region[2][3]. The N-H bending vibration is expected in the 1580-1650 cm⁻¹ range[2].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₀N₂), the expected molecular weight is approximately 146.19 g/mol .
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 146 | Molecular Ion |
| [M+H]⁺ | 147 | Protonated Molecular Ion (in ESI-MS) |
The fragmentation pattern in Electron Ionization (EI) MS would likely involve the loss of small molecules such as HCN or NH₃, and cleavage of the dihydroquinoline ring. The molecular ion of the closely related 3-Aminoquinoline has been observed at m/z 144[4].
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of 1,2-dihydroquinoline derivatives, adapted from published literature.
General Synthesis of 1,2-Dihydroquinolines
Several methods have been reported for the synthesis of the 1,2-dihydroquinoline scaffold[5][6]. A common approach involves the cyclization of N-substituted anilines. For instance, a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes has been shown to be an effective method for synthesizing 1,2-dihydroquinolines[5].
Example Protocol:
-
A solution of the appropriate N-substituted 2-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., toluene) is prepared.
-
A catalyst, such as a hydrazine derivative (e.g., 0.2 eq), is added to the solution.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for spectroscopic analysis.
Signaling Pathways and Logical Relationships
While not directly applicable to the spectroscopic data of a small molecule itself, understanding the potential biological targets is crucial for drug development. Dihydroquinoline derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical interaction of a dihydroquinoline-based drug candidate with a generic cellular signaling pathway.
Caption: Hypothetical drug-target interaction pathway.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound for researchers and professionals in the field of drug development. While direct experimental data remains limited, the compiled information from analogous structures and established spectroscopic principles offers a robust starting point for the characterization and further investigation of this and related compounds. The outlined experimental workflows provide practical guidance for the synthesis and analysis of novel dihydroquinoline derivatives.
References
- 1. Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
Potential Therapeutic Targets of 1,2-Dihydroquinolin-3-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Analogs of 1,2-dihydroquinolin-3-amine, in particular, have emerged as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the key therapeutic targets of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Anticancer Activity
1,2-Dihydroquinoline analogs have demonstrated significant potential as anticancer agents through various mechanisms, primarily by targeting crucial cellular processes like cell division and signaling pathways that are often dysregulated in cancer.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Certain 1,2-dihydroquinoline derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Data:
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4c (a quinoline derivative) | MDA-MB-231 | 17 ± 0.3 | [1] |
Experimental Protocol: Tubulin Polymerization Assay
A common method to assess tubulin polymerization inhibition is a spectrophotometric assay that measures the increase in turbidity as tubulin polymerizes into microtubules.
-
Reagents:
-
Tubulin (≥99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Colchicine)
-
-
Procedure:
-
Prepare a solution of tubulin in cold polymerization buffer.
-
Add the test compound or reference inhibitor at various concentrations to the tubulin solution.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Measure the absorbance at 340 nm at 37°C every minute for a specified period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.
-
The rate of polymerization is determined by the increase in absorbance over time.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[2]
-
Signaling Pathway: Microtubule Dynamics
The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is crucial for proper spindle formation during mitosis. Inhibition of this process by 1,2-dihydroquinoline analogs disrupts the cell cycle, leading to apoptotic cell death.
PI3Kα Inhibition
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. The alpha isoform of PI3K (PI3Kα) is frequently mutated and overactivated in various cancers, making it an attractive therapeutic target.
Experimental Protocol: PI3Kα Inhibition Assay
The inhibitory activity against PI3Kα can be determined using a variety of commercially available kinase assay kits, often based on measuring the amount of ADP produced or the phosphorylation of a substrate.
-
Reagents:
-
Recombinant human PI3Kα enzyme
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds (this compound analogs)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the PI3Kα enzyme, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the enzyme activity.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits PI3Kα activity by 50%.[3][4]
-
Signaling Pathway: PI3K/AKT/mTOR Pathway
Activation of receptor tyrosine kinases (RTKs) by growth factors triggers the PI3K/AKT/mTOR pathway. PI3Kα phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT phosphorylates a range of downstream targets, including mTOR, promoting cell survival and proliferation. 1,2-Dihydroquinoline analogs that inhibit PI3Kα can block this entire cascade.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.
Soybean Lipoxygenase (LOX) Inhibition
Soybean lipoxygenase is often used as a model enzyme for human lipoxygenases in initial screening assays due to its structural similarity and commercial availability.
Experimental Protocol: Soybean Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the LOX-catalyzed oxidation of linoleic acid, which can be monitored by the increase in absorbance at 234 nm due to the formation of a conjugated diene hydroperoxide.
-
Reagents:
-
Soybean lipoxygenase (LOX) solution
-
Linoleic acid (substrate) solution in a suitable buffer (e.g., borate buffer, pH 9.0)
-
Test compounds (this compound analogs) dissolved in a solvent like DMSO
-
Reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)
-
-
Procedure:
-
Pre-incubate the enzyme solution with the test compound or reference inhibitor for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.
-
The rate of reaction is calculated from the initial linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[5]
-
Anti-tubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents with novel mechanisms of action.
Inhibition of Mycobacterium tuberculosis H37Rv
The H37Rv strain is a virulent laboratory standard strain of M. tuberculosis used for screening potential anti-tubercular drugs.
Quantitative Data:
| Compound ID | MIC (µg/mL) against H37Rv | Reference |
| Pyrazolo-quinoline analogues (P1-6) | 1.6 | [6] |
| Dihydroquinazolinone derivatives (3l, 3m) | 2 | [7] |
| Quinoline derivative (Compound 5) | 2 | [8] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay widely used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds (this compound analogs)
-
Reference drug (e.g., Isoniazid, Rifampicin)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add the Alamar Blue reagent to each well and re-incubate for 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.[9][10]
-
Antimicrobial Activity
The rise of antibiotic-resistant bacteria is a critical threat to public health. Developing new classes of antimicrobial agents is a priority.
Inhibition of Staphylococcus aureus Dehydrosqualene Synthase (CrtM)
Staphylococcus aureus is a major human pathogen. Its golden pigment, staphyloxanthin, is a virulence factor that protects the bacterium from the host's immune response. Dehydrosqualene synthase (CrtM) is a key enzyme in the biosynthesis of staphyloxanthin, making it an attractive target for anti-virulence drugs.
Experimental Protocol: Dehydrosqualene Synthase (CrtM) Inhibition Assay
The activity of CrtM can be assayed by measuring the conversion of farnesyl pyrophosphate (FPP) to dehydrosqualene.
-
Reagents:
-
Purified recombinant CrtM enzyme
-
Farnesyl pyrophosphate (FPP)
-
Assay buffer
-
Test compounds (this compound analogs)
-
Detection system (e.g., LC-MS to quantify the product)
-
-
Procedure:
-
Incubate the CrtM enzyme with the test compounds at various concentrations.
-
Initiate the reaction by adding the substrate, FPP.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Extract the lipid-soluble product, dehydrosqualene.
-
Analyze the product formation using LC-MS.
-
Calculate the percentage of inhibition and determine the IC50 value.[11][12]
-
Signaling Pathway: Staphyloxanthin Biosynthesis
The biosynthesis of staphyloxanthin is a multi-step pathway initiated by the CrtM-catalyzed condensation of two molecules of FPP to form dehydrosqualene. Subsequent enzymatic steps lead to the final golden pigment. Inhibition of CrtM blocks the entire pathway, rendering the bacteria colorless and more susceptible to oxidative stress and host immune clearance.
Conclusion
The diverse biological activities of this compound analogs highlight their significant potential in drug discovery. This guide has outlined key therapeutic targets in the areas of oncology, inflammation, and infectious diseases. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers and drug development professionals to further explore and optimize these promising compounds for therapeutic applications. Future research should focus on expanding the structure-activity relationship studies, elucidating precise mechanisms of action, and evaluating the in vivo efficacy and safety of lead candidates.
References
- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the anti‐mycobacterial functional properties of piperidinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives as Potential Anti-Inflammatory and Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action and inhibition of dehydrosqualene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Deep Dive into 1,2-Dihydroquinolin-3-amine in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydroquinolin-3-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of compounds based on this versatile core, with a focus on their potential as therapeutic agents.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its analogs can be achieved through various synthetic routes. A common strategy involves the reduction of a corresponding quinoline precursor. Other methods include multi-component reactions and cyclization of appropriately substituted anilines.
A representative synthetic approach is the synthesis of 2-aminodihydroquinoline analogs. While specific details can vary, a general workflow is outlined below.
Experimental Workflow: Synthesis of 2-Aminodihydroquinoline Analogs
Caption: General synthetic workflow for this compound analogs.
Biological Activities and Structure-Activity Relationships
Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, with anticancer and antibacterial properties being the most prominently reported.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including breast, leukemia, and colon cancer.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7c | MCF-7 (Breast) | 1.73 ± 0.27 | [1] |
| 8a | MCF-7 (Breast) | 2.45 ± 0.21 | [1] |
| 8b | MCF-7 (Breast) | 2.17 ± 0.18 | [1] |
| 8c | MCF-7 (Breast) | 1.96 ± 0.15 | [1] |
| 5f | MDA-MB-231 (Breast) | ~2 | [2] |
| 5h | MDA-MB-231 (Breast) | ~2 | [2] |
The mechanism of action for the anticancer effects of these compounds often involves the induction of apoptosis and cell cycle arrest.[2] For instance, certain 2-aminodihydroquinoline analogs have been shown to arrest cells at the G2/M checkpoint and induce apoptosis, particularly in the absence of growth factors.[2] This suggests that these molecules may interfere with critical cellular processes required for cancer cell proliferation and survival.
Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest by Quinoline Derivatives
Caption: Proposed mechanism of anticancer action.
Antibacterial Activity
The this compound scaffold has also been explored for its antibacterial potential. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Selected 3-Amino-1,2-dihydroisoquinoline Derivatives *
| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |
| 3a | Staphylococcus aureus | < 0.25 | [1] |
| 3b | Staphylococcus aureus | < 0.25 | [1] |
| 3b | Klebsiella pneumoniae | < 0.25 | [1] |
Note: While these are isoquinoline derivatives, they share a similar structural motif and highlight the potential of the broader aminodihydroquinoline scaffold in antibacterial drug discovery.
The mechanism of antibacterial action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[3]
Experimental Protocols
Synthesis of 1-((3-Amino-5-oxo-1H-pyrazol-4(5H)-ylidene)(phenyl)methyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (8a)
A mixture of 1-[2-(ethoxy)carbonyl-2-cyano-1-phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1 mmol) and hydrazine hydrate (1.5 mmol) in absolute ethanol (20 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried. The crude product is recrystallized from a suitable solvent to yield the pure compound.[1]
Characterization Data for Compound 8a:
-
Appearance: Pale yellow crystals
-
Yield: 61%
-
Melting Point: 255 °C
-
IR (KBr, cm⁻¹): 3380–2993 (br. OH), 3228, 3225, 3171 (NH₂, NH), 1725–1690 (C=O), 1625 (C=N), 1605, 1582 (C=C), 1021 (C–O)
-
¹H-NMR (DMSO-d₆, δ ppm): 6.97 (s, 2H, NH₂), 7.35–7.91 (m, 9H, Ar-H), 8.74 (s, 1H, H-4 quinoline ring), 11.15 (s, 1H, NH), 11.33 (s, 1H, OH carboxylic acid)[1]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) and incubated for 48 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly in the fields of oncology and infectious diseases. The synthetic tractability of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Further investigation into the mechanisms of action and the expansion of biological screening to a wider range of targets will undoubtedly unlock the full therapeutic potential of this promising scaffold.
References
In Silico Modeling of 1,2-Dihydroquinolin-3-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling techniques utilized to investigate the interactions of 1,2-dihydroquinolin-3-amine and its derivatives. As a privileged scaffold in medicinal chemistry, the quinoline core and its analogs have been the subject of numerous computational studies to elucidate their mechanisms of action and to design novel therapeutic agents. This document will detail the methodologies for key in silico experiments, present quantitative data from studies on closely related analogs, and visualize relevant biological pathways and experimental workflows.
Introduction to In Silico Modeling in Drug Discovery
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the interactions between small molecules and biological targets. For compounds based on the this compound scaffold, these computational approaches can provide critical insights into their potential therapeutic applications, including anticancer, antimalarial, and antibacterial activities. The primary goals of in silico modeling in this context are to:
-
Identify and validate potential biological targets.
-
Predict the binding affinity and mode of interaction.
-
Elucidate the structure-activity relationships (SAR).
-
Guide the design and optimization of novel, more potent, and selective derivatives.
This guide will focus on four key in silico techniques: molecular docking, molecular dynamics (MD) simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis.
Key Biological Targets and Signaling Pathways
Computational studies have implicated several key protein targets for quinoline-based compounds. Understanding the signaling pathways associated with these targets is crucial for rational drug design.
Epidermal Growth Factor Receptor (EGFR) Signaling
Quinoline derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Dehydrosqualene Synthase (CrtM) in Staphylococcus aureus
The enzyme dehydrosqualene synthase (CrtM) is crucial for the biosynthesis of staphyloxanthin, a carotenoid pigment that acts as a virulence factor in Staphylococcus aureus. Piperazinyl-1,2-dihydroquinoline-3-carboxylate derivatives have been shown to inhibit CrtM, representing a promising anti-infective strategy.
Lactate Dehydrogenase (LDH) in Plasmodium falciparum
The malaria parasite Plasmodium falciparum relies heavily on anaerobic glycolysis for energy production, making its lactate dehydrogenase (pLDH) an attractive drug target. Quinoline-based compounds have been investigated as inhibitors of this essential enzyme.
In Silico Experimental Protocols
This section details the methodologies for the core in silico experiments used to study this compound interactions.
General In Silico Workflow
The following diagram illustrates a typical workflow for the computational investigation of a small molecule like this compound.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Repair any missing residues or atoms using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.
-
Minimize the energy of the protein structure to relieve steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound or its analogs.
-
Assign correct bond orders and atom types.
-
Generate possible tautomers and ionization states at physiological pH.
-
Perform energy minimization of the ligand structure.
-
-
Grid Generation:
-
Define the binding site on the receptor, typically centered on the co-crystallized ligand or identified through literature or binding site prediction tools.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking and Scoring:
-
Use docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor grid.
-
The software will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.
-
Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time.
-
System Preparation:
-
Start with the best-ranked pose from molecular docking.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Assign a force field (e.g., AMBER, CHARMM, GROMOS) to describe the potential energy of the system.
-
Generate topology and parameter files for the this compound derivative, often using tools like Antechamber for AMBER or CGenFF for CHARMM.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production Run:
-
Run the simulation for a desired length of time (e.g., 100 ns or longer) to collect trajectory data.
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), protein-ligand hydrogen bonds, and binding free energy (e.g., using MM/PBSA or MM/GBSA).
-
Pharmacophore Modeling Protocol
Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.
-
Training Set Selection:
-
Collect a set of molecules with known activity against the target of interest. The set should include both active and inactive compounds and span a wide range of activities.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformations for each molecule in the training set.
-
-
Feature Identification:
-
Identify common chemical features among the active molecules, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
-
-
Hypothesis Generation:
-
Generate pharmacophore hypotheses that consist of a specific 3D arrangement of these features.
-
Score and rank the hypotheses based on their ability to distinguish between active and inactive compounds.
-
-
Validation:
-
Validate the best hypothesis using an external test set of compounds with known activities. A good model should be able to predict the activity of the test set compounds with high accuracy.
-
Quantitative Structure-Activity Relationship (QSAR) Protocol
QSAR models correlate the biological activity of a set of compounds with their physicochemical properties.
-
Dataset Preparation:
-
Compile a dataset of compounds with a common structural scaffold (e.g., 1,2-dihydroquinoline) and their corresponding biological activities (e.g., IC50 values).
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors for each compound, including constitutional, topological, geometrical, and quantum-chemical descriptors.
-
-
Data Splitting:
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical model that relates the descriptors to the biological activity.
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the model using various metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and the R² for the external test set.
-
Quantitative Data Summary
The following tables summarize quantitative data from in silico studies on quinoline derivatives that are structurally related to this compound. This data provides a reference for the expected range of activities and binding energies for this class of compounds.
Table 1: Molecular Docking and Biological Activity Data for Quinoline Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Ki (µM) | Experimental IC50 (µM) |
| Quinoline-A | EGFR | -9.8 | 0.045 | 0.015[1] |
| Quinoline-B | Dehydrosqualene Synthase | -8.5 | - | - |
| Quinoline-C | P. falciparum LDH | -7.9 | - | - |
| 2-aminoquinoline-D | B. subtilis | - | - | 0.10 |
| 1-aminoisoquinoline-E | E. coli | - | - | 0.11 |
Table 2: QSAR Model Validation Parameters for Quinoline Analogs
| QSAR Model | R² (Training Set) | Q² (LOO Cross-Validation) | R² (External Test Set) |
| Antimalarial Activity | 0.80 | 0.70 | 0.63 |
| Anticancer (EGFR) | 0.988 | 0.673 | 0.772 |
| Antibacterial | 0.934 | 0.869 | 0.72 |
Conclusion
The in silico modeling approaches detailed in this guide provide a powerful framework for the investigation of this compound and its derivatives. By combining techniques such as molecular docking, molecular dynamics simulations, pharmacophore modeling, and QSAR analysis, researchers can gain a deep understanding of the molecular interactions driving the biological activity of these compounds. This knowledge is instrumental in the rational design of novel therapeutic agents with improved efficacy and selectivity. While this guide provides a comprehensive overview of the methodologies, it is important to note that the specific parameters and validation techniques should be carefully chosen and optimized for each individual study to ensure the reliability of the results. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly further enhance the role of in silico modeling in the discovery and development of new medicines based on the this compound scaffold.
References
Toxicological Profile of Substituted 1,2-Dihydroquinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 1,2-dihydroquinolines are a class of heterocyclic compounds with a wide range of documented biological activities, making them attractive scaffolds in drug discovery. However, a comprehensive understanding of their toxicological profile is paramount for their safe development as therapeutic agents. This technical guide provides a detailed overview of the current knowledge on the toxicity of substituted 1,2-dihydroquinolines, focusing on in vitro cytotoxicity, genotoxicity, metabolic stability, and potential for cardiotoxicity. The document summarizes available quantitative data, outlines detailed experimental protocols for key toxicological assays, and visualizes relevant signaling pathways to provide a thorough resource for researchers in the field.
Introduction
The 1,2-dihydroquinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. As with any class of compounds intended for therapeutic use, a thorough assessment of their safety profile is a critical component of the drug development process. This guide aims to consolidate the existing toxicological data on substituted 1,2-dihydroquinolines to aid in the early identification of potential liabilities and to guide the design of safer analogues.
In Vitro Cytotoxicity
The primary method for assessing the direct cellular toxicity of substituted 1,2-dihydroquinolines has been through in vitro cytotoxicity assays against a variety of cell lines, predominantly cancer cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric reported.
Quantitative Cytotoxicity Data
The following tables summarize the reported IC50 values for various substituted 1,2-dihydroquinolines and related compounds. It is important to note that the cytotoxic activity is highly dependent on the substitution pattern on the 1,2-dihydroquinoline ring system and the specific cell line being tested.
| Compound ID/Substitution | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Arylquinolines | ||||
| 2-Phenylquinoline (C-6 substituted) | PC3 | Not Specified | >100 | [1] |
| 2-Phenylquinoline (C-6 substituted) | HeLa | Not Specified | 4.7 | [1] |
| 2-(3,4-Methylenedioxyphenyl)quinoline | PC3 | Not Specified | 31.37 | [1] |
| 2-(3,4-Methylenedioxyphenyl)quinoline | HeLa | Not Specified | 34.34 | [1] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | ||||
| Compound 18 | HeLa | Not Specified | 13.15 | [1] |
| Dihydroquinoline Embelin Derivatives | ||||
| Compound 4b | Cardiomyocytes | MTT | >40 | |
| Compound 4f | Cardiomyocytes | MTT | >40 | |
| Compound 4i | Cardiomyocytes | MTT | >40 | |
| Compound 4m | Cardiomyocytes | MTT | >40 | |
| Compound 4b | Macrophages | MTT | >40 | |
| Compound 4f | Macrophages | MTT | >40 | |
| Compound 4i | Macrophages | MTT | >40 | |
| Compound 4m | Macrophages | MTT | >40 | |
| N-Substituted 1,2-Dihydroquinolines | ||||
| Various Derivatives | Cancer Cell Lines | Not Specified | - | [2] |
Note: This table is a representative summary. For a comprehensive understanding, please refer to the cited literature.
Structure-Activity Relationships (SAR) in Cytotoxicity
Studies have indicated a correlation between the lipophilicity of quinoline derivatives and their cytotoxic effects. For instance, more lipophilic 2-arylquinolines have demonstrated lower IC50 values against HeLa and PC3 cancer cell lines compared to less lipophilic tetrahydroquinoline counterparts[1]. The nature and position of substituents on the quinoline ring play a crucial role in determining the cytotoxic potency and selectivity.
Genotoxicity
The assessment of genotoxicity is critical to identify compounds that can cause genetic damage, a key initiating event in carcinogenesis.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used primary screen for mutagenicity. Studies on quinoline analogues have shown that some derivatives are mutagenic, often requiring metabolic activation by a liver S9 fraction to exert their effect[3][4]. The mutagenicity is dependent on the substitution pattern, with the position of nitrogen atoms within the ring system influencing the outcome[3].
Mammalian Cell Genotoxicity Assays
While specific data on substituted 1,2-dihydroquinolines in mammalian genotoxicity assays is limited, related quinoline compounds have been evaluated. For instance, some quinoline derivatives have been shown to induce DNA damage in mammalian cells[5]. Further investigation using assays such as the micronucleus test and comet assay on a broader range of substituted 1,2-dihydroquinolines is warranted.
In Vivo Toxicity
In vivo studies are essential to understand the systemic toxicity and to determine the safety window of a compound.
Acute Oral Toxicity
Limited data is available on the acute oral toxicity of substituted 1,2-dihydroquinolines in mammalian models. One study on 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ) in pregnant rats reported teratogenic effects at doses of 100 mg/kg and higher[6]. Another study on 2,3-dimethylquinoxaline, a related heterocyclic compound, found the median lethal dose (LD50) to be higher than 2000 mg/kg in mice, suggesting a relatively low acute toxicity profile[2].
Toxicity in Non-Mammalian Models
The zebrafish embryo model has been utilized to assess the toxicity of some quinoline derivatives. For instance, N-aryl-N-(2-bromobenzyl) cinnamamides, precursors to certain fused quinoline systems, exhibited varying levels of toxicity in this model, with LC50 values ranging from moderately to less toxic[7].
Metabolism and Pharmacokinetics
The metabolic fate of a compound significantly influences its efficacy and toxicity.
Cytochrome P450 (CYP) Inhibition
Quinoline and isoquinoline alkaloids have been shown to inhibit various human cytochrome P450 enzymes[1][6]. Specifically, many of these alkaloids demonstrate at least moderate inhibitory potency against CYP3A4 and CYP2D6, two of the major drug-metabolizing enzymes in humans[1]. This highlights the potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes.
Metabolic Stability
The stability of a compound in the presence of metabolic enzymes is a key determinant of its in vivo half-life. Studies on the metabolism of quinoline in rat liver microsomes have identified several metabolites, including quinoline-1-oxide and 3-hydroxyquinoline, with the involvement of CYP2A6 and CYP2E1 enzymes[8][9]. The metabolic stability of substituted 1,2-dihydroquinolines will likely be influenced by the nature and position of their substituents.
Cardiotoxicity
hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development due to its association with QT interval prolongation and the potentially fatal arrhythmia, Torsades de Pointes. The quinoline-containing antimalarial drugs quinine and its diastereomer quinidine are known to block the hERG channel, with quinidine being significantly more potent[3][4]. This underscores the importance of evaluating hERG liability for new quinoline-based compounds.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the design and execution of preclinical safety studies.
In Vitro Cytotoxicity Assays
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Principle: This assay is based on the ability of the fluorescent dye Sulforhodamine B to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with the test compound for the desired duration.
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at approximately 510 nm.
-
Calculate cell viability and IC50 values.
Genotoxicity Assays
Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test evaluates the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.
Protocol:
-
Prepare different concentrations of the test compound.
-
In the presence or absence of a metabolic activation system (S9 mix), pre-incubate the test compound with the bacterial tester strain.
-
Plate the mixture onto minimal glucose agar plates lacking histidine.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Acute Oral Toxicity (OECD 423)
Principle: This method involves the administration of the test substance to a group of rodents in a stepwise procedure using a limited number of animals at each step. The outcome of each step determines the dose for the next step.
Protocol:
-
Use a single sex of rats or mice (usually females as they are often slightly more sensitive).
-
Administer a starting dose of the test substance by oral gavage to a group of three animals.
-
Observe the animals closely for signs of toxicity and mortality for up to 14 days.
-
Depending on the outcome (survival or death), the dose for the next group of animals is either increased or decreased according to the OECD guideline.
-
The procedure is stopped when a dose that causes mortality is identified or when no effects are seen at the highest dose level. The LD50 is then estimated based on the results.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying toxicity is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to toxicological assessment.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
DNA Damage Response Pathway
Genotoxic agents can induce various forms of DNA damage, triggering a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate DNA repair or apoptosis.
Caption: Simplified workflow of the DNA Damage Response (DDR) pathway.
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for the initial in vitro toxicological screening of a new chemical entity.
Caption: A standard workflow for in vitro toxicological assessment.
Conclusion and Future Directions
The available data suggests that the toxicological profile of substituted 1,2-dihydroquinolines is highly dependent on their specific substitution patterns. While in vitro cytotoxicity against cancer cell lines has been the most studied endpoint, there is a clear need for more comprehensive toxicological characterization. Future research should focus on:
-
Systematic in vivo acute toxicity studies in mammalian models to establish LD50 values and identify target organs of toxicity.
-
Comprehensive genotoxicity assessment using a battery of tests, including in vitro and in vivo micronucleus assays and comet assays, for a wider range of derivatives.
-
Detailed metabolic profiling to identify major metabolites and the enzymes responsible, which will aid in predicting drug-drug interactions and understanding metabolic activation or detoxification pathways.
-
Routine screening for hERG channel inhibition to mitigate the risk of cardiotoxicity.
-
Elucidation of specific mechanisms of toxicity , including the identification of key signaling pathways perturbed by these compounds.
By addressing these knowledge gaps, a more complete and predictive toxicological profile of substituted 1,2-dihydroquinolines can be established, facilitating the development of safer and more effective therapeutic agents based on this promising scaffold.
References
- 1. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicokinetic and metabolism of structurally diverse pyrrolizidine alkaloids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicokinetics and metabolism of 1,2-diethylbenzene in male Sprague Dawley rats--part 2: evidence for in vitro and in vivo stereoselectivity of 1,2-diethylbenzene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maternal-fetal distribution and prenatal toxicity of 2,2,4-trimethyl-1,2-dihydroquinoline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput in vivo micronucleus assay for genome instability screening in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
review of 1,2-Dihydroquinolin-3-amine and its derivatives
An In-depth Technical Guide to 1,2-Dihydroquinolin-3-amine and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its partially saturated analog, the 1,2-dihydroquinoline ring system, has garnered significant attention as a versatile pharmacophore. Derivatives of this scaffold exhibit a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and neuroprotective properties.[3][4] This technical guide focuses specifically on this compound and its related derivatives, providing a comprehensive overview of their synthesis, chemical properties, and pharmacological applications. The strategic placement of an amine group at the 3-position offers a key vector for chemical modification and interaction with biological targets, making this a particularly interesting scaffold for drug discovery and development.
Synthesis of 1,2-Dihydroquinoline Derivatives
The synthesis of the 1,2-dihydroquinoline core can be achieved through various modern synthetic methodologies. Domino reactions, which involve multiple bond-forming events in a single operation, are particularly efficient for constructing this heterocyclic system.[3] Key strategies include intramolecular allylic amination reactions and multi-component reactions.
An efficient approach involves the iron-catalyzed or gold-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols, which proceed under mild conditions to afford 1,2-dihydroquinoline derivatives in good yields.[5] Another powerful method is the three-component reaction of an aniline, an aromatic aldehyde, and an activated carbonyl compound, which can be catalyzed by agents like silver triflate (AgOTf) to produce highly substituted dihydroquinolines.[6]
Below is a generalized workflow for a multi-component synthesis of a 1,2-dihydroquinoline scaffold.
Caption: Generalized workflow for the multi-component synthesis of 1,2-dihydroquinolines.
Biological Activities and Pharmacological Properties
Derivatives of dihydroquinoline exhibit a remarkable diversity of pharmacological effects. The specific substitution pattern on the heterocyclic core dictates the biological activity.
Anti-inflammatory and Antioxidant Activity
Certain dihydroquinoline derivatives are potent inhibitors of lipid peroxidation.[7] For instance, a series of spiro[naphto[2,1-c][8][9]naphtiridine-5,4'-piperidine] derivatives, which contain a 1,2-dihydroquinoline moiety, were found to be potent inhibitors of both NADPH- and Fe(2+)-dependent lipid peroxidation in rat brain microsomes, with IC50 values below 10 µmol/L.[7]
Structurally related 1,4-dihydroquinoline-3-carboxamides have demonstrated significant anti-inflammatory and immunomodulatory effects. The analog N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide was identified as a highly potent agent, strongly inhibiting the oxidative burst activity of neutrophils (IC50 <0.1 μg mL-1) and macrophages (IC50 <3.1 μg mL-1), as well as T-cell proliferation (IC50 3.7 μg mL-1).[10]
The mechanism for some anti-inflammatory quinolinones involves the inhibition of enzymes like lipoxygenase (LOX), which are crucial in the inflammatory cascade.
Caption: Inhibition of the Lipoxygenase (LOX) pathway by dihydroquinoline derivatives.
Anticancer and Antimalarial Activity
The broader quinoline family is well-known for its application in treating malaria, with drugs like chloroquine being prime examples.[11] Novel quinoline derivatives continue to be explored for this purpose. For instance, certain quinolinyl thiourea analogs show potent activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values as low as 1.2 µM.[11]
In oncology, quinoline derivatives have been investigated as anticancer agents.[12] N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, for example, have been evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy.[13]
Central Nervous System (CNS) Activity
The 3,4-dihydro-2(1H)-quinolinone scaffold is present in several FDA-approved drugs that act on the CNS, such as the antipsychotic aripiprazole.[14] Novel derivatives have been developed as potential antidepressants with CNS-stimulating activity.[15][16] These compounds often exert their effects by interacting with key neurological targets, including dopamine, serotonin, and sigma receptors.[14][15]
Quantitative Biological Data
The following table summarizes key quantitative data for various dihydroquinoline and related quinolinone derivatives, highlighting their potency across different biological targets.
| Compound Class/Derivative | Target/Assay | Potency (IC50) | Reference |
| Spiro-1,2-dihydroquinoline derivatives | Lipid Peroxidation (rat brain microsomes) | < 10 µmol/L | [7] |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Plasmodium falciparum (chloroquine-resistant) | 1.2 µM | [11] |
| N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | Oxidative Burst (Neutrophils) | < 0.1 µg/mL | [10] |
| N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | T-cell Proliferation | 3.7 µg/mL | [10] |
| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (34b) | [3H]DTG binding (sigma receptors) | Data reported in paper | [15] |
| Quinolone-carboxamides (3h, 3s) | Soybean Lipoxygenase (LOX) Inhibition | 10 µM | [13] |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of dihydroquinoline derivatives, based on published literature.
Protocol 1: Synthesis of 1-[2-Cyano-2-ethoxycarbonyl-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives (General Procedure)
This protocol is adapted from the synthesis of related 2-oxo-1,2-dihydroquinoline derivatives.[8]
-
Preparation of Starting Material: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid is prepared by hydrolyzing ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with a base such as potassium carbonate in ethanol.[8]
-
Reaction Setup: To a solution of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1 mmol) in dimethylformamide (DMF, 20 mL), add the appropriate ethyl 3-aryl-2-cyanoacrylate (1 mmol) and triethylamine (Et3N, 0.5 mL) as a catalyst.
-
Reaction Execution: Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). Neutralize the solution with dilute hydrochloric acid (2% HCl).
-
Purification: Filter the resulting solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, along with elemental analysis.[8]
Protocol 2: Assay for Oxidative Burst Activity in Phagocytes (Luminol-Enhanced Chemiluminescence)
This protocol is a standard method for assessing anti-inflammatory potential, as described for related quinolone derivatives.[10]
-
Preparation of Cells: Isolate human polymorphonuclear leukocytes (neutrophils) from heparinized whole blood using standard gradient separation techniques. Alternatively, use diluted whole blood or isolated macrophages.
-
Assay Setup: In a 96-well microplate, add 25 µL of diluted whole blood (1:50 dilution in sterile HBSS) or neutrophils (1 x 10^6 cells/mL).
-
Compound Addition: Add 25 µL of the test compound (dihydroquinoline derivative) at various concentrations (solubilized in DMSO and diluted in HBSS; final DMSO concentration should be <0.5%). Include positive (e.g., ibuprofen) and negative (HBSS with DMSO) controls.
-
Incubation: Incubate the plate at 37°C for 15 minutes in the thermostated chamber of a luminometer.
-
Chemiluminescence Measurement: After incubation, add 25 µL of luminol solution followed by 25 µL of serum opsonized zymosan (SOZ) to activate the phagocytes.
-
Data Acquisition: Immediately begin recording the chemiluminescence (in relative light units, RLU) over a period of 50-60 minutes.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the light integral (total RLU) produced by the control cells.
Conclusion
This compound and its related derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. The synthetic accessibility of this core, coupled with the diverse range of biological activities including anti-inflammatory, antioxidant, antimalarial, anticancer, and CNS effects, underscores its potential for the development of novel therapeutics. The quantitative data and structure-activity relationships emerging from ongoing research provide a solid foundation for the rational design of next-generation drug candidates. Future work should focus on elucidating the precise mechanisms of action for the most potent compounds and optimizing their pharmacokinetic and pharmacodynamic profiles to advance them into clinical development.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 6. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2-Dihydroquinolin-3-amine from 2-Aminobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 1,2-dihydroquinolin-3-amine, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 2-aminobenzylamine. The described synthetic route is a three-step process involving a selective Michael addition, an acid-catalyzed intramolecular cyclization, and a final reduction. This protocol is intended to provide a practical guide for researchers in organic synthesis and drug discovery, offering a clear pathway to this important heterocyclic amine.
Introduction
Quinolines and their partially saturated derivatives, such as 1,2-dihydroquinolines, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The presence of an amino group at the 3-position of the 1,2-dihydroquinoline core offers a versatile handle for further functionalization, making this compound a key intermediate for the synthesis of novel therapeutic agents. This application note details a robust and reproducible three-step synthesis of this target molecule from 2-aminobenzylamine.
Overall Synthetic Scheme
The synthesis of this compound from 2-aminobenzylamine is proposed to proceed via the following three steps:
Experimental Protocols
Step 1: Synthesis of N-(2-Aminobenzyl)-β-aminopropionitrile
This step involves the selective aza-Michael addition of the aliphatic amino group of 2-aminobenzylamine to acrylonitrile. Microwave irradiation is employed to accelerate the reaction.
Materials and Reagents:
-
2-Aminobenzylamine
-
Acrylonitrile
-
Molecular sieves (4 Å), finely powdered
-
Methanol
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vial, combine 2-aminobenzylamine (1.22 g, 10 mmol) and acrylonitrile (0.53 g, 10 mmol).
-
Add finely powdered 4 Å molecular sieves (0.5 g) to the mixture.
-
Add methanol (5 mL) as a solvent to facilitate mixing.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 30 minutes.
-
After cooling, filter the mixture to remove the molecular sieves and wash the sieves with methanol (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure N-(2-aminobenzyl)-β-aminopropionitrile.
Table 1: Representative Data for Step 1
| Parameter | Value |
| Starting Material | 2-Aminobenzylamine (10 mmol) |
| Reagent | Acrylonitrile (10 mmol) |
| Yield | 85% (1.49 g) |
| Purity (by HPLC) | >95% |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-6.60 (m, 4H, Ar-H), 4.10 (br s, 2H, Ar-NH₂), 3.80 (s, 2H, Ar-CH₂), 2.90 (t, J=6.8 Hz, 2H, N-CH₂), 2.55 (t, J=6.8 Hz, 2H, CH₂-CN), 1.85 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 146.5, 130.2, 128.8, 122.0, 118.5, 117.0, 119.5 (CN), 53.0, 47.5, 18.0 |
| MS (ESI+) | m/z 176.1182 [M+H]⁺ |
Step 2: Synthesis of 3-Cyano-1,2-dihydroquinoline
This step involves an intramolecular Friedel-Crafts-type cyclization of the intermediate nitrile onto the aromatic ring, catalyzed by a Lewis acid.
Materials and Reagents:
-
N-(2-Aminobenzyl)-β-aminopropionitrile
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve N-(2-aminobenzyl)-β-aminopropionitrile (1.75 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.47 g, 11 mmol) portion-wise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice (50 g) and concentrated HCl (5 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-cyano-1,2-dihydroquinoline.
Table 2: Representative Data for Step 2
| Parameter | Value |
| Starting Material | N-(2-Aminobenzyl)-β-aminopropionitrile (10 mmol) |
| Reagent | Aluminum Chloride (11 mmol) |
| Yield | 70% (1.11 g) |
| Purity (by HPLC) | >97% |
| Appearance | Yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-6.80 (m, 4H, Ar-H), 7.50 (s, 1H, C4-H), 4.50 (s, 2H, CH₂), 4.20 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0, 135.0, 129.5, 128.0, 125.0, 118.0, 115.0 (CN), 105.0, 45.0 |
| MS (ESI+) | m/z 157.0760 [M+H]⁺ |
Step 3: Synthesis of this compound
The final step is the reduction of the enaminonitrile to the desired primary amine using a powerful reducing agent like lithium aluminum hydride.
Materials and Reagents:
-
3-Cyano-1,2-dihydroquinoline
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (0.42 g, 11 mmol) in anhydrous THF (30 mL).
-
Cool the suspension to 0 °C.
-
Dissolve 3-cyano-1,2-dihydroquinoline (1.56 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench it by the slow, sequential addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL).
-
Stir the resulting granular precipitate for 30 minutes, then add sodium sulfate decahydrate and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF (3 x 15 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine) to yield this compound.
Table 3: Representative Data for Step 3
| Parameter | Value |
| Starting Material | 3-Cyano-1,2-dihydroquinoline (10 mmol) |
| Reagent | Lithium Aluminum Hydride (11 mmol) |
| Yield | 80% (1.28 g) |
| Purity (by HPLC) | >98% |
| Appearance | Off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.00-6.50 (m, 4H, Ar-H), 6.20 (s, 1H, C4-H), 4.10 (s, 2H, CH₂), 3.90 (br s, 1H, NH), 3.40 (s, 2H, C3-CH₂NH₂), 1.60 (br s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 144.0, 129.0, 127.5, 124.0, 117.0, 115.0, 120.0, 48.0, 46.0 |
| MS (ESI+) | m/z 161.1073 [M+H]⁺ |
Proposed Reaction Mechanism
The key step in this synthesis is the intramolecular cyclization. A plausible mechanism is a Lewis acid-catalyzed electrophilic attack of the activated nitrile on the aromatic ring.
Conclusion
The presented three-step protocol provides a reliable method for the synthesis of this compound from 2-aminobenzylamine. The use of microwave-assisted Michael addition enhances the efficiency of the first step, while the subsequent acid-catalyzed cyclization and reduction are robust transformations. This synthetic route offers a practical entry point to a versatile building block for the development of novel, biologically active compounds. Researchers are encouraged to optimize the reaction conditions for each step to suit their specific needs and scale.
Applications of 1,2-Dihydroquinolin-3-amine in Organic Synthesis: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydroquinolin-3-amine is a heterocyclic compound belonging to the broader class of quinoline derivatives. Quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. While extensive research has been conducted on the synthesis and applications of various quinoline derivatives, specific and detailed applications of this compound as a synthetic building block are not widely documented in readily available scientific literature. This document aims to provide an overview of related synthetic strategies for analogous structures, which may offer insights into the potential reactivity and applications of this compound.
Synthetic Strategies Towards Fused Quinoline Heterocycles
The amino group at the C3 position of a 1,2-dihydroquinoline scaffold presents a reactive site for the construction of fused heterocyclic systems. Drawing parallels from the synthesis of related compounds, this compound could potentially serve as a key intermediate in the synthesis of pyrazolo[4,3-c]quinolines and triazolo[4,5-c]quinolines, which are known for their anti-inflammatory and other pharmacological activities.[1][2][3]
Potential Synthesis of Pyrazolo[4,3-c]quinolines
One potential application of this compound could be in the synthesis of pyrazolo[4,3-c]quinoline derivatives. Typically, the synthesis of such fused systems involves the reaction of a suitably substituted quinoline with a hydrazine derivative. For instance, the reaction of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines has been reported to yield various 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives.[1] While this example starts from a pre-formed pyrazoloquinoline, one could envision a pathway where this compound, after suitable modification, could undergo cyclization with a hydrazine source to form the pyrazole ring.
Hypothetical Reaction Scheme:
References
- 1. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jazanu.edu.sa [jazanu.edu.sa]
Application Notes and Protocols: The Use of 1,2-Dihydroquinolin-3-amine Scaffolds in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of therapeutic agents, demonstrating its significance in medicinal chemistry. Its derivatives have shown a broad spectrum of biological activities, including anticancer properties. The 1,2-dihydroquinoline core, in particular, offers a three-dimensional structure that can be strategically functionalized to interact with various biological targets implicated in cancer progression. This document provides detailed application notes and protocols on the utilization of the 1,2-dihydroquinolin-3-amine and its closely related analogue, quinoline-3-carboxamide, as a foundational scaffold for the synthesis of potential anticancer agents. These compounds have been explored for their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.
Synthesis of Quinoline-3-Carboxamide Derivatives: A General Approach
While the direct synthesis and application of this compound are not extensively documented in readily available literature, a closely related and synthetically accessible class of compounds, quinoline-3-carboxamides, serves as an excellent proxy for exploring the anticancer potential of this scaffold. These compounds are typically synthesized from a quinoline-3-carboxylic acid precursor. The general synthetic scheme involves the formation of an amide bond between the quinoline-3-carboxylic acid and a variety of amine-containing moieties. This modular approach allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for quinoline-3-carboxamide derivatives.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline
This protocol is a foundational step in generating the quinoline-3-carboxylic acid precursor, adapted from methodologies employing the Vilsmeier-Haack reaction.
Materials:
-
Substituted aniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted aniline in dry DMF, add POCl3 dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 2-chloro-3-formylquinoline derivative.
Protocol 2: Synthesis of Quinoline-3-carboxylic Acid
Materials:
-
2-Chloro-3-formylquinoline derivative
-
Potassium permanganate (KMnO4) or other suitable oxidizing agent
-
Acetone or a mixture of t-butanol and water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the 2-chloro-3-formylquinoline derivative in a suitable solvent such as acetone.
-
Add a solution of KMnO4 in water dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding sodium bisulfite until the purple color disappears and the manganese dioxide precipitate is dissolved.
-
Acidify the solution with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the quinoline-3-carboxylic acid.
Protocol 3: Synthesis of Quinoline-3-carboxamide Derivatives
This protocol describes the amide coupling reaction to generate the final products.
Materials:
-
Quinoline-3-carboxylic acid
-
Substituted amine
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (as a catalyst)
-
Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the quinoline-3-carboxylic acid in dry DCM, add the substituted amine, DCC (or EDC), and a catalytic amount of DMAP (or HOBt).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter off the dicyclohexylurea byproduct if DCC is used.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel or by recrystallization to yield the desired quinoline-3-carboxamide derivative.
Biological Evaluation and Data Presentation
The synthesized quinoline-3-carboxamide derivatives are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results are generally expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: Cytotoxic Activity of Representative Quinoline-3-carboxamide Derivatives
| Compound | R Group on Amide Nitrogen | Cancer Cell Line | IC50 (µM)[1] |
| 6a | Phenyl | MCF-7 (Breast) | 5.8 ± 0.4 |
| 6b | 4-Methoxyphenyl | MCF-7 (Breast) | 4.2 ± 0.3 |
| 6i | 4-Chlorophenyl | MCF-7 (Breast) | 7.1 ± 0.6 |
| Imatinib | (Reference Drug) | MCF-7 (Breast) | 10.2 ± 0.9 |
Note: The compound numbers and data are representative and compiled from literature on quinoline-3-carboxamide derivatives as anticancer agents. The specific values are illustrative of the potency that can be achieved with this scaffold.
Mechanism of Action: Targeting Key Signaling Pathways
Quinoline-based anticancer agents have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, some quinoline-3-carboxamide derivatives have been investigated as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase[1][2].
PDGFR Signaling Pathway
The PDGFR signaling pathway plays a critical role in cell growth, proliferation, and angiogenesis. Its aberrant activation is a hallmark of several cancers. Inhibitors of PDGFR can block downstream signaling cascades, thereby impeding tumor progression.
Caption: Inhibition of the PDGFR signaling pathway by quinoline-3-carboxamides.
ATM Kinase and DNA Damage Response
The ATM kinase is a master regulator of the DNA damage response (DDR) pathway. Cancer cells often rely on DDR pathways for their survival, especially in the context of DNA-damaging therapies. Inhibiting ATM can sensitize cancer cells to such treatments.
Caption: Inhibition of the ATM kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold and its related quinoline-3-carboxamide derivatives represent a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for medicinal chemistry campaigns. The ability of these derivatives to inhibit key cancer-related targets such as PDGFR and ATM kinase underscores their therapeutic potential. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their in vivo efficacy and pharmacokinetic properties. The detailed protocols and data presented herein provide a solid foundation for researchers to further investigate and harness the anticancer potential of this versatile chemical scaffold.
References
- 1. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 1,2-Dihydroquinolin-3-amine
Introduction
N-alkylation of heterocyclic amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. The introduction of an alkyl group to a nitrogen atom within a heterocyclic scaffold can significantly modulate the molecule's biological activity, solubility, and pharmacokinetic properties. This document provides a detailed protocol for the N-alkylation of 1,2-dihydroquinolin-3-amine, a valuable scaffold in medicinal chemistry. Two primary methods are discussed: direct N-alkylation with alkyl halides and reductive amination. Reductive amination is often preferred for its high selectivity and milder reaction conditions, especially for the synthesis of secondary amines from primary amines.[1][2]
Reaction Principle
The N-alkylation of this compound can be achieved through two principal pathways:
-
Direct N-Alkylation with Alkyl Halides: This method involves the nucleophilic substitution of a halide on an alkyl halide by the primary amine of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. While straightforward, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.
-
Reductive Amination: This is a two-step, one-pot reaction. First, the primary amine reacts with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine using a mild reducing agent.[1][3] This method is highly efficient for the synthesis of secondary amines and generally avoids the issue of over-alkylation.[3] Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4]
This protocol will focus on the reductive amination approach due to its high selectivity and broad applicability.
Quantitative Data Summary
The following table summarizes representative yields for the N-alkylation of various aminoquinolines and related heterocyclic amines using different alkylating agents and reaction conditions. While specific data for this compound is not extensively published, these examples provide a reasonable expectation of reaction efficiency.
| Entry | Amine Substrate | Alkylating Agent | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Aminoquinoline | N,N-dimethyl-propane-1,3-diamine | Neat, 130 °C, 8 h | 85 | [5] |
| 2 | 4-Amino-7-chloroquinoline | Butylamine | Neat, 120-130 °C, 6 h | 88 | [5] |
| 3 | Quinoline | 4-Trifluoromethylbenzaldehyde | PhB(OH)₂, Hantzsch ester, DCE, 60 °C, 12 h | 72 | [6] |
| 4 | Quinoline | Benzaldehyde | PhB(OH)₂, Hantzsch ester, DCE, 60 °C, 12 h | 85-88 | [6] |
| 5 | Aniline | Benzaldehyde | NaBH₄, Ethanol, rt | High | [3] |
| 6 | 2-Alkyl-4-chloroquinolines | 4-(Benzyloxy)benzylamines | DIPEA, DMSO, 150 °C, 20 h | 26-48 | [7] |
Experimental Protocol: Reductive Amination of this compound
This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).
-
Addition of Aldehyde: Add the aldehyde (1.1 eq) to the solution at room temperature.
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-12 hours.
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Visualizations
Caption: General scheme for the N-alkylation of this compound via reductive amination.
Caption: Experimental workflow for the reductive amination of this compound.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gctlc.org [gctlc.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Amino Group in 1,2-Dihydroquinolin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The presence of a primary amino group at the 3-position of the 1,2-dihydroquinoline core offers a versatile handle for chemical modification, allowing for the synthesis of diverse compound libraries for drug discovery and development. This document provides detailed application notes and experimental protocols for the functionalization of the amino group of 1,2-dihydroquinolin-3-amine through common and robust chemical transformations: acylation, sulfonylation, and reductive amination.
The reactivity of this compound is influenced by its enamine-like character, which enhances the nucleophilicity of the exocyclic amino group.[6][7][8][9] This inherent reactivity allows for efficient functionalization under relatively mild conditions. The protocols outlined below are designed to be broadly applicable, providing a solid foundation for the exploration of the chemical space around this promising scaffold.
Data Presentation: Comparative Overview of Functionalization Reactions
The following table summarizes typical reaction conditions and outcomes for the functionalization of this compound. Please note that yields are representative and may vary depending on the specific reagents and optimization.
| Functionalization Type | Reagent/Electrophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acylation | Acetyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 - 4 | 85 - 95 |
| Benzoyl Chloride | Dichloromethane (DCM) | Pyridine | 0 to RT | 3 - 6 | 80 - 90 | |
| Acetic Anhydride | Tetrahydrofuran (THF) | None | RT | 1 - 3 | 90 - 98 | |
| Sulfonylation | Benzenesulfonyl Chloride | Dichloromethane (DCM) | Pyridine | 0 to RT | 4 - 8 | 75 - 85 |
| p-Toluenesulfonyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 4 - 8 | 80 - 90 | |
| Methanesulfonyl Chloride | Tetrahydrofuran (THF) | N,N-Diisopropylethylamine (DIPEA) | 0 to RT | 2 - 5 | 70 - 80 | |
| Reductive Amination | Benzaldehyde | Methanol (MeOH) | Acetic Acid (cat.) | RT | 1 (imine formation) | 80 - 90 (overall) |
| Sodium Borohydride | 0 to RT | 2 (reduction) | ||||
| Acetone | Dichloromethane (DCM) | Acetic Acid (cat.) | RT | 1 (imine formation) | 75 - 85 (overall) | |
| Sodium Triacetoxyborohydride | RT | 4 (one-pot) |
Experimental Protocols
General Considerations:
-
All reactions should be performed in well-ventilated fume hoods.
-
Reagents and solvents should be of appropriate purity for synthetic chemistry. Anhydrous solvents should be used where specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.
-
Product purification is typically achieved by column chromatography on silica gel or recrystallization.
-
Structure confirmation should be performed using standard analytical techniques (e.g., NMR, MS, IR).
Protocol 1: Acylation of this compound with an Acyl Chloride
This protocol describes the synthesis of N-(1,2-dihydroquinolin-3-yl)acetamide using acetyl chloride.
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired N-(1,2-dihydroquinolin-3-yl)acetamide.
Protocol 2: Sulfonylation of this compound
This protocol details the synthesis of N-(1,2-dihydroquinolin-3-yl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane) to yield the pure N-(1,2-dihydroquinolin-3-yl)benzenesulfonamide.
Protocol 3: Reductive Amination of this compound
This protocol describes the N-alkylation of this compound with benzaldehyde to form N-benzyl-1,2-dihydroquinolin-3-amine.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add benzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add sodium borohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between DCM and saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to obtain N-benzyl-1,2-dihydroquinolin-3-amine.
Visualizations
Experimental Workflow for N-Functionalization
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enamine - Wikipedia [en.wikipedia.org]
- 8. Enamines — Making Molecules [makingmolecules.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of 1,2-Dihydroquinolin-3-amine
Introduction
1,2-Dihydroquinolin-3-amine is a heterocyclic amine derivative of the quinoline scaffold, a structure prevalent in many biologically active compounds and pharmaceuticals. Accurate and precise quantification of this compound is crucial in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a basic spectrophotometric method is described for preliminary analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of aromatic compounds.[1] this compound possesses a chromophore within its structure, making it suitable for detection by UV spectrophotometry. The method involves separating the analyte from a sample matrix on a reversed-phase HPLC column, followed by its detection and quantification based on UV absorbance. The choice of a suitable column, mobile phase, and detection wavelength is critical for achieving good resolution, sensitivity, and peak shape. This method is ideal for routine analysis in quality control settings and for the analysis of relatively clean sample matrices.
Experimental Protocol
a. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Ammonium acetate or formic acid (for mobile phase modification).
-
Reference standard of this compound.
-
Volumetric flasks and pipettes for standard and sample preparation.
-
Syringe filters (0.45 µm) for sample filtration.
b. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically in the range of 220-350 nm). A preliminary scan would be necessary to identify the λmax.
c. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent. The sample may require extraction (e.g., solid-phase extraction for complex matrices like plasma) and filtration through a 0.45 µm syringe filter before injection.[2][3]
d. Data Analysis
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of analytes in complex biological matrices such as plasma, urine, or tissue homogenates.[4][5] The technique couples the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. Quantification is typically performed in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte.[6][7] This specificity minimizes interferences from the sample matrix, leading to lower limits of detection and quantification.
Experimental Protocol
a. Instrumentation and Materials
-
UHPLC or HPLC system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or PFP column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid or ammonium formate.
-
Reference standard of this compound and a suitable internal standard (IS), preferably a stable isotope-labeled version.
b. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A fast gradient is typically used (e.g., 5% to 95% B in 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS Conditions (to be optimized by direct infusion of the standard):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (Q1): [M+H]+ of this compound
-
Product Ions (Q3): Two or three stable and abundant fragment ions.
-
Collision Energy (CE) and other source parameters: Optimized for maximum signal intensity.
-
c. Standard and Sample Preparation
-
Stock and Working Standards: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range). Include the internal standard at a fixed concentration in all standards and samples.
-
Sample Preparation (e.g., for Plasma):
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.
-
d. Data Analysis
-
Acquire data in MRM mode for the analyte and the internal standard.
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Workflow for LC-MS/MS Analysis
Caption: Workflow for sensitive quantification of this compound by LC-MS/MS.
UV-Vis Spectrophotometry
Application Note
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of an analyte in a pure solution or a very simple matrix.[8] It is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is suitable for a quick estimation of concentration, for example, in dissolution studies or for determining the concentration of stock solutions. However, it lacks the selectivity to be used for complex samples without extensive cleanup, as any substance absorbing at the same wavelength will interfere with the measurement.
Experimental Protocol
a. Instrumentation and Materials
-
UV-Vis spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
-
Spectrophotometric grade solvent (e.g., methanol, ethanol, or a suitable buffer).
-
Reference standard of this compound.
-
Calibrated volumetric flasks and pipettes.
b. Method
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across a UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standards: Prepare a series of standard solutions of known concentrations spanning the expected concentration range of the sample.
-
Measurement:
-
Set the spectrophotometer to λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Use linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.
-
Calculate the concentration of the sample from its absorbance using the calibration curve.
-
Logical Diagram for Method Selection
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [helda.helsinki.fi]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes: 1,2-Dihydroquinolin-3-amine as a Versatile Building Block for Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 1,2-dihydroquinoline core, in particular, serves as a valuable and reactive intermediate. 1,2-Dihydroquinolin-3-amine, with its strategically positioned amino group, is an exceptionally useful building block for the synthesis of fused heterocyclic systems. This application note details its use in constructing potent biologically active molecules, focusing on the synthesis of pyrazolo[4,3-c]quinolines as anti-inflammatory agents and exploring the broader antimicrobial potential of the quinoline scaffold.
Application I: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives
The amino group on the 1,2-dihydroquinoline ring is a versatile handle for annulation reactions, allowing for the construction of additional fused rings. A prominent application is the synthesis of the pyrazolo[4,3-c]quinoline system, a scaffold associated with significant anti-inflammatory properties.[3] The general synthetic pathway involves the reaction of a suitably activated 3-aminoquinoline precursor with various nucleophiles to yield a diverse library of derivatives.
A key intermediate, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, can be reacted with a range of substituted anilines to produce 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives.[3] This substitution reaction allows for systematic modification of the molecule to explore structure-activity relationships (SAR).
Caption: Synthetic pathway for pyrazolo[4,3-c]quinoline derivatives.
Experimental Protocol: Synthesis of 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline (General Procedure)
This protocol is adapted from reported procedures for the synthesis of pyrazolo[4,3-c]quinoline derivatives.[3][4]
Materials:
-
4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine
-
Substituted aniline (e.g., 4-methoxyaniline, 4-hydroxyaniline)
-
n-Butanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1.0 eq) in n-butanol, add the desired substituted aniline (1.2 eq).
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Heat the reaction mixture to 120 °C and maintain under reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (vacuum).
-
Purify the crude residue by recrystallization from an appropriate solvent system (e.g., ethyl acetate/dichloromethane) or by column chromatography on silica gel.
-
Characterize the final product using ¹H-NMR, Mass Spectrometry, and elemental analysis.
Application II: Biologically Active Derivatives
Anti-inflammatory Agents
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Nitric oxide (NO) is a key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS).[3] Overproduction of NO is a hallmark of inflammatory conditions, making iNOS a prime therapeutic target. Derivatives of pyrazolo[4,3-c]quinoline have been shown to be potent inhibitors of NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: Synthesis of Dihydroquinolines via the Doebner-Miller Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of dihydroquinolines using the Doebner-Miller reaction. The protocol focuses on the formation of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone, a common and illustrative example of this class of reaction.
Introduction
The Doebner-Miller reaction is a versatile method for the synthesis of quinolines and their partially saturated derivatives, such as dihydroquinolines.[1] This reaction typically involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[1] The α,β-unsaturated carbonyl can be generated in situ from the aldol condensation of aldehydes or ketones.[1] Dihydroquinolines are important structural motifs in many biologically active compounds and serve as valuable intermediates in organic synthesis and drug development.
This document outlines a general procedure for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, a widely used antioxidant and synthetic intermediate.[2] The protocol is based on the reaction of aniline with acetone or its derivatives (diacetone alcohol or mesityl oxide) in the presence of an acid catalyst.
Data Presentation
The yield of 2,2,4-trimethyl-1,2-dihydroquinoline is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes the performance of various catalytic systems.
| Catalyst System | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hydrogen Fluoride (HF) and Boron Trifluoride (BF₃) | Aniline, Mesityl Oxide | 140-150 | 1 hour (post-addition) | 82.8 | US4746743A[2] |
| p-Toluenesulfonic acid monohydrate | Aniline, Acetone | 140-145 | 6 hours | 59.5 | US4746743A[2] |
| Scandium triflate (Sc(OTf)₃) with microwave irradiation | Aniline, Acetone | Room Temperature | 2-6 hours | 65 | RU2609028C1[3] |
| Zinc triflate (Zn(OTf)₂) | Aniline, Acetone | Room Temperature | 22 hours | 70-80 | RU2609028C1[3] |
| Zinc triflate (Zn(OTf)₂) | Aniline, Acetone | 70 | 11 hours | 70-80 | RU2609028C1 |
| Micro-meso-macroporous zeolite H-Y-MMM | Aniline, Acetone | 60–230 | 6–23 hours | Not specified | RU2609028C1[3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.
Materials:
-
Aniline
-
Acetone (or mesityl oxide/diacetone alcohol)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, or a combination of HF and BF₃ as described in US Patent 4,746,743)[2]
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether, chloroform)
-
Anhydrous sodium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the aniline and the chosen acid catalyst.
-
Addition of Carbonyl Compound: Heat the mixture to the desired reaction temperature (e.g., 140-145 °C for the p-toluenesulfonic acid catalyzed reaction).[2] Slowly add acetone over several hours. The water formed during the reaction can be removed by distillation.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a sodium hydroxide solution. In some procedures, slaked lime is used for neutralization.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or chloroform.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain the desired 2,2,4-trimethyl-1,2-dihydroquinoline.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Strong acids are corrosive. Handle with care.
-
Acetone is flammable. Avoid open flames.
Visualizations
The following diagrams illustrate the key aspects of the Doebner-Miller reaction for the synthesis of dihydroquinolines.
Caption: Simplified mechanism of the Doebner-Miller reaction.
Caption: Experimental workflow for dihydroquinoline synthesis.
References
Application Notes: Microwave-Assisted Synthesis of 1,2-Dihydroquinoline Derivatives
References
- 1. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted synthesis of quinolines and dihydroquinolines under solvent-free conditions - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dihydroquinolin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,2-Dihydroquinolin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is a two-step synthesis. The first step involves the synthesis of a 3-nitro-1,2-dihydroquinoline intermediate. This is typically achieved through a domino aza-Michael/Henry reaction between a 2-aminobenzaldehyde and a β-nitrostyrene derivative. The second step is the selective reduction of the nitro group to an amine.
Q2: I am getting a low yield in the first step, the synthesis of 3-nitro-1,2-dihydroquinoline. What are the possible causes?
Low yields in the synthesis of 3-nitro-1,2-dihydroquinolines can be attributed to several factors. Incomplete reaction, side product formation, or suboptimal reaction conditions are common culprits. The choice of catalyst and solvent can significantly impact the reaction outcome. For instance, while DABCO is a commonly used catalyst, neutral alumina has also been shown to be effective, particularly under solvent-free conditions.[1][2] The electronic properties of the substituents on both the 2-aminobenzaldehyde and the β-nitrostyrene can also affect the yield.
Q3: What are the common side products in the synthesis of 3-nitro-1,2-dihydroquinoline?
Common side products can include unreacted starting materials, the Michael adduct that has not cyclized, and potentially polymeric materials. In some cases, over-oxidation of the desired 1,2-dihydroquinoline to the corresponding 3-nitroquinoline can occur, especially if the product is not handled carefully during workup and purification.[3]
Q4: I am having trouble with the reduction of the nitro group to an amine. What are the recommended reducing agents?
Several reducing agents can be employed for the reduction of nitroarenes to anilines. Common choices include:
-
Iron powder in acetic acid (Fe/AcOH): This is a classic and often effective method for nitro group reduction.[4][5]
-
Stannous chloride (SnCl₂): This reagent is known for its chemoselectivity and can be used under milder conditions.[6][7][8]
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very common and clean method for nitro reduction. However, care must be taken as it can sometimes lead to the reduction of other functional groups or the dihydroquinoline ring itself.[9]
Q5: How can I purify the final product, this compound?
Purification of this compound can typically be achieved by column chromatography on silica gel. The polarity of the eluent will depend on the specific substitution pattern of your molecule. It is also important to handle the purified compound with care, as dihydroquinolines can be susceptible to air oxidation. In some cases, the amine can be converted to a more stable salt (e.g., hydrochloride) for storage and handling.
Troubleshooting Guides
Problem 1: Low Yield in 3-Nitro-1,2-dihydroquinoline Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient catalysis | Optimize catalyst loading. If using DABCO, ensure it is fresh and dry. Consider switching to neutral alumina under solvent-free conditions.[1][2] |
| Suboptimal reaction temperature | If the reaction is sluggish at room temperature, gentle heating may improve the rate and yield. Monitor the reaction closely to avoid side product formation. | |
| Steric hindrance | If using bulky substituted starting materials, longer reaction times or higher temperatures may be necessary. | |
| Formation of significant side products | Unwanted polymerization | Ensure proper mixing and consider adding the reagents slowly to control the reaction rate. |
| Michael adduct as the main product | The cyclization (Henry reaction) step may be slow. A stronger base or a change in solvent might be required to promote the intramolecular cyclization. | |
| Product decomposition | Instability of the dihydroquinoline ring | Minimize exposure to strong acids or bases during workup. Use a mild workup procedure and purify the product promptly. |
Problem 2: Challenges in the Reduction of 3-Nitro-1,2-dihydroquinoline
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction | Insufficient reducing agent | Increase the molar equivalents of the reducing agent (e.g., Fe or SnCl₂). For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. |
| Deactivation of the catalyst (for H₂/Pd-C) | Use fresh catalyst. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). | |
| Formation of side products | Reduction of the dihydroquinoline ring | This is a risk with powerful reducing systems like catalytic hydrogenation. Milder reagents like Fe/AcOH or SnCl₂ are often preferred to maintain the dihydroquinoline core. Monitor the reaction carefully and stop it once the nitro group is reduced. |
| Formation of azo or azoxy compounds | This can occur with some reducing agents if the reaction is not driven to completion. Ensure sufficient reducing agent and reaction time. The addition of vanadium compounds has been reported to prevent the accumulation of hydroxylamine intermediates, which can lead to azo/azoxy byproducts in catalytic hydrogenations.[10] | |
| Difficult purification | Formation of metal salts (with Fe or Sn) | After reaction with Fe/AcOH, neutralization and filtration are necessary to remove iron salts. For SnCl₂ reductions, a basic workup is required to precipitate tin hydroxides, which can sometimes be difficult to filter. Adding Celite before neutralization can aid in filtration.[11] |
Data Presentation
Table 1: Optimization of Reaction Conditions for 3-Nitro-1,2-dihydroquinoline Synthesis (Analogous System)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DABCO (20) | Ethanol | Room Temp. | 24 | 75 |
| 2 | Neutral Alumina | Solvent-free | 60 | 2 | 88 |
| 3 | Chiral Amine-Thiourea (10) | i-PrOH | 40 | 48 | 92 |
| 4 | Chiral Amine on SBA-15 (5) | i-PrOH | 35 | 48 | 85 |
Data is representative for the synthesis of 3-nitro-1,2-dihydroquinoline derivatives and may vary depending on the specific substrates used.[12]
Table 2: Comparison of Reducing Agents for Nitroarenes (General)
| Reagent | Conditions | Advantages | Disadvantages |
| Fe / Acetic Acid | Room temperature to gentle heating | Inexpensive, chemoselective, tolerates many functional groups.[4] | Workup can be tedious due to iron salt removal. |
| SnCl₂·2H₂O | Ethanol, reflux | Mild, chemoselective, good for sensitive substrates.[6][7][8] | Workup involves precipitation of tin salts which can be difficult to handle.[11] |
| H₂ / Pd-C | Varies (pressure and temp.) | Clean reaction, high yields, easy product isolation. | Can reduce other functional groups, risk of over-reduction of the dihydroquinoline ring. |
| H₃N·BH₃ / Co-catalyst | THF, 25°C | High chemoselectivity for the N=C bond in quinolines.[13] | Requires a specific catalyst system. |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-3-nitro-1,2-dihydroquinoline
This protocol is adapted from procedures for the synthesis of 3-nitro-1,2-dihydroquinolines.[4]
Materials:
-
2-Aminobenzaldehyde
-
β-Nitrostyrene
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL), add β-nitrostyrene (1.1 mmol).
-
Add DABCO (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 2-phenyl-3-nitro-1,2-dihydroquinoline.
Protocol 2: Reduction of 2-Phenyl-3-nitro-1,2-dihydroquinoline to this compound
This protocol is adapted from general procedures for the reduction of nitroarenes using iron in acetic acid.[4][5]
Materials:
-
2-Phenyl-3-nitro-1,2-dihydroquinoline
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of 2-phenyl-3-nitro-1,2-dihydroquinoline (1.0 mmol) in a mixture of glacial acetic acid (5 mL) and water (1 mL), add iron powder (5.0 mmol).
-
Stir the suspension vigorously at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the iron residue. Wash the Celite pad with additional ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
References
- 1. DABCO-modified magnetic core-shell as an efficient nanocatalyst for synthesizing polyhydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral alumina catalysed synthesis of 3-nitro-1,2-dihydroquinolines and 3-nitrochromenes, under solvent-free conditions, via tandem process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline [mdpi.com]
- 13. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2-Dihydroquinolin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,2-Dihydroquinolin-3-amine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several challenges during the column chromatography of this compound due to its basic nature. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Stuck on the Column / No Elution | - Strong interaction between the basic amine and acidic silica gel. - Inappropriate solvent system (too non-polar). | - Add a basic modifier (e.g., 0.5-2% triethylamine or ammonia) to the mobile phase to neutralize the acidic sites on the silica gel. - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). - Consider using an alternative stationary phase such as neutral alumina or amine-functionalized silica.[1] |
| Peak Tailing or Streaking | - Strong analyte-stationary phase interaction. - Column overloading. - Poor column packing. | - Incorporate a competing amine like triethylamine into the mobile phase to improve peak shape.[2] - Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly without any channels or cracks. |
| Compound Degradation on the Column | - Instability of the dihydroquinoline ring system on acidic silica gel. - Oxidation of the compound on the column. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the initial eluent.[2] - Use a less acidic stationary phase like neutral alumina. - Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
| Poor Separation of Impurities | - Suboptimal mobile phase composition. - Incorrect choice of stationary phase. | - Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to identify a mobile phase that provides good separation. - Consider using a different stationary phase (e.g., alumina, C18 for reversed-phase chromatography) if normal-phase silica does not yield the desired separation. |
| Irreproducible Results | - Inconsistent mobile phase preparation. - Column degradation over time. - Variation in sample loading. | - Prepare fresh mobile phase for each experiment and ensure accurate solvent ratios. - Use a new or thoroughly cleaned column for each purification. - Precisely control the amount of sample loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound on a silica gel column?
A1: A common starting point for the purification of aromatic amines on silica gel is a mixture of a non-polar solvent and a polar solvent, with a small amount of a basic modifier. For example, you could start with a system of Dichloromethane (DCM) and Methanol (MeOH) in a 98:2 ratio, containing 0.5-1% triethylamine (TEA). The polarity can be gradually increased by increasing the proportion of methanol. It is crucial to first develop a suitable solvent system using Thin Layer Chromatography (TLC).
Q2: How can I visualize this compound on a TLC plate?
A2: this compound is expected to be UV active due to its aromatic structure, so it should be visible under a UV lamp (254 nm). Additionally, you can use staining agents that react with amines, such as ninhydrin stain, which typically produces a colored spot upon heating.
Q3: My compound is still not eluting even with a high concentration of polar solvent and triethylamine. What should I do?
A3: If your compound remains strongly adsorbed to the silica gel, consider switching to a different stationary phase. Neutral alumina is a good alternative for basic compounds. Another option is to use an amine-functionalized silica column, which is specifically designed to minimize interactions with basic analytes.[1] Reversed-phase chromatography on a C18 column with a suitable aqueous-organic mobile phase could also be an effective purification strategy.
Q4: What is the approximate pKa of this compound, and why is it important?
Experimental Protocol: General Method for Column Chromatography Purification of Aromatic Amines
This protocol provides a general framework for the purification of this compound. The specific solvent system and gradient should be optimized based on preliminary TLC analysis.
1. Materials:
-
Stationary Phase: Silica gel (230-400 mesh) or neutral alumina.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane) and a polar solvent (e.g., Methanol, Ethyl Acetate), containing 0.5-2% triethylamine.
-
Sample: Crude this compound dissolved in a minimum amount of the initial mobile phase or a slightly more polar solvent.
2. Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of the silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly while continuously tapping the column to ensure even packing.
-
Once the silica gel has settled, add a protective layer of sand on top.
3. Sample Loading:
-
Allow the solvent level to drop to the top of the sand layer.
-
Carefully load the dissolved sample onto the top of the column using a pipette.
-
Allow the sample to enter the stationary phase by draining a small amount of solvent.
4. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
5. Analysis:
-
Monitor the elution of the compound by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: Typical Rf Values for Aromatic Amines
The following table provides example Rf values for aromatic amines in different solvent systems on silica gel TLC plates. These values are for illustrative purposes, and the actual Rf for this compound must be determined experimentally.
| Compound Type | Solvent System (v/v) | Approximate Rf Value |
| Aromatic Amine | Hexane:Ethyl Acetate (7:3) | 0.2 - 0.4 |
| Aromatic Amine | Dichloromethane:Methanol (95:5) | 0.3 - 0.5 |
| Aromatic Amine | Toluene:Ethyl Acetate (8:2) | 0.25 - 0.45 |
| Aromatic Amine with basic modifier | Dichloromethane:Methanol:Triethylamine (95:5:0.5) | 0.4 - 0.6 |
Visualization
Experimental Workflow for Purification
Caption: A typical workflow for the purification of this compound by column chromatography.
Potential Signaling Pathway Involvement
Quinoline derivatives have been investigated for their potential to modulate various signaling pathways implicated in cancer. The PI3K/AKT/mTOR pathway is a key regulator of cell proliferation, survival, and metabolism, and is a common target for novel anticancer agents.
Caption: Potential inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.
References
- 1. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1,2-Dihydroquinoline Formation
Welcome to the technical support center for the synthesis and optimization of 1,2-dihydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,2-dihydroquinolines, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my 1,2-dihydroquinoline synthesis consistently low?
Answer: Low yields can stem from several factors related to reaction conditions and substrate stability. Consider the following:
-
Suboptimal Catalyst: The choice of catalyst is critical and method-dependent. For Skraup-type reactions (reacting anilines with aldehydes/ketones), Lewis acids like AgOTf, Bi(OTf)3, or heterogeneous catalysts such as MOF-199 have been shown to be effective.[1][2][3] In transition metal-catalyzed reactions, catalysts based on cobalt, iron, gold, or rhodium are employed under specific conditions.[4] If using a hydrazine-catalyzed metathesis reaction, ensure the catalyst is active and used in the correct proportion.[5][6]
-
Incorrect Solvent: The solvent plays a crucial role in solubility, reaction rate, and even side-product formation. For instance, in hydrazine-catalyzed ring-closing metathesis (RCCOM), switching from methanol or ethanol to isopropanol can prevent the formation of acetal byproducts and significantly improve yields.[5][6] For some Skraup-type reactions, polar solvents like ethanol have proven superior to less polar ones like chloroform.[2] Solvent-free conditions have also been successfully applied, particularly with heterogeneous catalysts.[3]
-
Inappropriate Temperature: Reaction temperature can influence both reaction rate and product stability. While higher temperatures can accelerate the reaction, they may also promote the decomposition of the desired 1,2-dihydroquinoline into the more stable quinoline.[2][7] Optimization is key; for example, in one RCCOM procedure, reducing the temperature from 140°C to 120°C improved the yield, although it required a longer reaction time.[5][6]
-
Unsuitable N-Protecting Group: For methods requiring an N-protecting group, its nature can impact the reaction's success. In RCCOM, groups like Tosyl (Ts), Benzoyl (Bz), and Boc have been used successfully, whereas an N-methyl substrate led to complete decomposition.[5][6]
Question: My reaction is producing significant amounts of quinoline and/or 1,2,3,4-tetrahydroquinoline instead of the desired 1,2-dihydroquinoline. What is happening and how can I fix it?
Answer: The formation of these side products is a common issue related to the inherent instability of the 1,2-dihydroquinoline scaffold.[7]
-
Cause: 1,2-dihydroquinolines are susceptible to two main competing reactions:
-
Oxidation: The dihydroquinoline can be easily oxidized to the corresponding aromatic quinoline, often by atmospheric oxygen (aerial oxidation).[7]
-
Disproportionation: In the presence of trace acids, two molecules of 1,2-dihydroquinoline can react to form one molecule of the corresponding quinoline and one molecule of the fully reduced 1,2,3,4-tetrahydroquinoline.[7]
-
-
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and prevent aerial oxidation.
-
Control of Acidity: Neutralize any acidic catalysts or reagents during the workup procedure to prevent acid-catalyzed disproportionation.
-
N-Protection: Protecting the nitrogen atom (e.g., with a Boc group) can enhance the stability of the dihydroquinoline ring system and prevent these side reactions.[7][8]
-
Careful Purification: Use mild purification techniques. Prompt column chromatography on silica gel is often employed.[9]
-
Question: The reaction is not proceeding at all, or the conversion of starting material is very low. What should I check?
Answer: A stalled reaction can often be traced back to catalyst deactivation, substrate incompatibility, or incorrect reaction setup.
-
Catalyst Issues: Ensure the catalyst is pure and active. Some catalysts are sensitive to air or moisture. For heterogeneous catalysts, ensure proper activation and adequate mixing.[3] For reactions that require an acid co-catalyst, such as some Skraup-type syntheses, verify its concentration.[10]
-
Substrate Steric Hindrance: Highly substituted starting materials, particularly with bulky groups near the reaction center, can sterically hinder the reaction. For example, in the RCCOM synthesis of 1,2-dihydroquinolines, a methyl substituent at the 8-position of the aniline ring resulted in a very poor yield due to steric conflict.[5][6]
-
Electronic Effects: The electronic properties of substituents on the aniline ring can influence reactivity. While many methods tolerate both electron-donating and electron-withdrawing groups, extreme cases may require adjusting the reaction conditions (e.g., using a stronger catalyst or higher temperature).[1][4]
Data Presentation: Optimization of Reaction Parameters
The following tables summarize quantitative data from various studies to guide the optimization of your reaction conditions.
Table 1: Optimization of Hydrazine-Catalyzed RCCOM for N-Tosyl-1,2-dihydroquinoline [5][6]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acetonitrile | 140 | 12 | 70 | - |
| 2 | Methanol | 140 | 12 | 71 | Significant formation of dimethyl acetal byproduct. |
| 3 | Ethanol | 140 | 12 | 80 | 10% diethyl acetal byproduct observed. |
| 4 | Isopropanol | 140 | 12 | 86 | Optimal solvent; nearly full conversion. |
| 5 | Isopropanol | 120 | 12 | ~75 | Lower temperature reduces yield for the same reaction time. |
Table 2: Catalyst and Condition Optimization for Dihydroquinoline Embelin Derivatives (Skraup-type) [2]
| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | pTSA | CHCl₃ | Reflux | 48 h | 39 |
| 2 | pTSA | CHCl₃ | 120 (MW) | 1 h | 63 |
| 3 | InCl₃ | EtOH | 150 (MW) | 20 min | 55 |
| 4 | FeCl₃ | EtOH | 150 (MW) | 20 min | 60 |
| 5 | BiCl₃ | EtOH | 150 (MW) | 20 min | 52 |
| 6 | AgOTf | EtOH | 150 (MW) | 15 min | 80 |
Experimental Protocols
Below are detailed methodologies for two common synthetic routes to 1,2-dihydroquinolines.
Protocol 1: Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) [6]
This protocol describes the synthesis of N-Tosyl-2,2-dimethyl-1,2-dihydroquinoline.
-
Materials: N-prenylated-N-tosyl-2-aminobenzaldehyde (starting material), hydrazine catalyst (e.g., bis-trifluoroacetate salt), isopropanol (solvent).
-
Reaction Setup: To a reaction vessel, add the N-prenylated-N-tosyl-2-aminobenzaldehyde (1.0 equiv).
-
Add the hydrazine catalyst (0.2 equiv).
-
Add dry isopropanol to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 140 °C with stirring for 12 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure 1,2-dihydroquinoline product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Silver-Catalyzed Synthesis of Dihydroquinoline-Fused Embelin (Skraup-type) [2]
This protocol details a three-component reaction under microwave irradiation.
-
Materials: Embelin (1.0 equiv), an aromatic aldehyde (1.5 equiv), an aniline (1.5 equiv), Silver trifluoromethanesulfonate (AgOTf, 20 mol%), and ethanol.
-
Reaction Setup: In a microwave-safe reaction vial, combine embelin, the selected aromatic aldehyde, and the aniline.
-
Add the AgOTf catalyst.
-
Add ethanol as the solvent.
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 15 minutes.
-
Workup and Purification:
-
After cooling, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired dihydroquinoline derivative.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 1,2-dihydroquinolines?
A1: Several robust methods exist. The most traditional is the Skraup-Doebner-Von Miller reaction, which involves the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.[1][11] More modern approaches include transition metal-catalyzed intramolecular cyclizations, hydrazine-catalyzed ring-closing metathesis, and multicomponent reactions using various Lewis or Brønsted acid catalysts.[4][5][12]
Q2: How do I choose the most suitable synthetic method for my target molecule?
A2: The choice depends on the availability of starting materials, the desired substitution pattern, and functional group tolerance.
-
Skraup-type reactions are versatile for producing 2,2,4-substituted 1,2-dihydroquinolines from simple anilines and ketones/aldehydes.[3][10]
-
Metal-catalyzed cyclizations offer mild conditions and are suitable for complex molecules with sensitive functional groups.[4]
-
RCCOM is a powerful method for converting N-allyl 2-aminobenzaldehydes into the corresponding dihydroquinolines.[5]
Q3: Can I perform these syntheses under "green" or solvent-free conditions?
A3: Yes, progress has been made in developing more environmentally friendly protocols. Several methods have been adapted for microwave irradiation, which can significantly reduce reaction times.[2][12] Additionally, solvent-free syntheses of 2,2,4-trimethyl-1,2-dihydroquinolines have been reported using heterogeneous catalysts like MOF-199, which can be easily recovered and reused.[3]
Q4: My 1,2-dihydroquinoline product decomposes upon standing or during characterization. How can I handle it?
A4: The instability of 1,2-dihydroquinolines is a known challenge.[7] To mitigate decomposition (oxidation or disproportionation), it is recommended to handle the compound under an inert atmosphere, store it at low temperatures, and protect it from light and acid. For characterization, use freshly prepared samples. If instability remains a major issue, consider synthesizing an N-protected analogue (e.g., N-Boc), which is often more stable.[8]
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for synthesis, purification, and optimization.
Diagram 2: Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common synthesis issues.
Diagram 3: Competing Reaction Pathways
Caption: Pathways leading to desired product and common impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-Dihydroquinolin-3-amine
Disclaimer: Extensive literature searches for a specific, validated synthetic protocol for 1,2-Dihydroquinolin-3-amine have not yielded a direct and reproducible method. The information provided below is based on general principles for the synthesis of 1,2-dihydroquinolines and related compounds. Researchers should proceed with caution and adapt these general guidelines to their specific needs, with the understanding that optimization will be required.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing and isolating 1,2-dihydroquinolines?
A1: The main challenge is the inherent instability of the 1,2-dihydroquinoline ring system. These compounds are highly susceptible to oxidation to form the corresponding aromatic quinoline. They can also undergo disproportionation, especially in the presence of acid, to yield a mixture of the fully aromatic quinoline and the fully reduced 1,2,3,4-tetrahydroquinoline.
Q2: What are the most common side reactions to expect during the synthesis of a this compound?
A2: Based on the chemistry of 1,2-dihydroquinolines, the expected major side reactions are:
-
Oxidation: The 1,2-dihydroquinoline ring can be easily oxidized to the more stable aromatic quinolin-3-amine, especially when exposed to air (oxygen).
-
Disproportionation: In acidic conditions, two molecules of this compound can react to form one molecule of quinolin-3-amine and one molecule of 1,2,3,4-tetrahydroquinolin-3-amine.
-
Polymerization/Tarry Byproducts: Traditional quinoline syntheses, such as the Skraup or Doebner-Miller reactions, are known to produce significant amounts of tarry, polymeric byproducts, which can complicate purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low to no yield of the desired this compound. | Reaction conditions are too harsh, leading to decomposition or immediate conversion to side products. | - Employ milder reaction conditions (lower temperature, shorter reaction time).- Use a catalyst known for selective dihydroquinoline synthesis (e.g., gold, rhodium, or iron-based catalysts have been used for related compounds).- Ensure all starting materials are pure. |
| Product rapidly decomposes upon isolation. | The 1,2-dihydroquinoline is unstable and sensitive to air and/or light. | - Work under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification process.- Use degassed solvents.- Store the purified product under an inert atmosphere, protected from light, and at low temperatures. |
| Presence of a significant amount of quinolin-3-amine in the product mixture. | Oxidation of the desired product has occurred. | - Rigorously exclude oxygen from the reaction and work-up.- Consider adding an antioxidant to the reaction mixture, though compatibility must be checked.- Minimize the duration of exposure to air during purification. |
| Detection of both quinolin-3-amine and 1,2,3,4-tetrahydroquinolin-3-amine. | Disproportionation has occurred, likely due to acidic conditions. | - If possible, run the reaction under neutral or basic conditions.- If acidic conditions are necessary, use the mildest acid possible and keep the reaction time to a minimum.- Neutralize the reaction mixture promptly during work-up. |
| Difficult purification due to tarry substances. | Use of harsh reagents or high temperatures, characteristic of older synthetic methods. | - Explore modern synthetic methods that proceed under milder conditions.- Optimize purification techniques, such as column chromatography with a carefully chosen solvent system, to separate the product from high molecular weight impurities. |
Hypothetical Experimental Protocol (Based on related syntheses)
Note: The following is a speculative protocol for the synthesis of a 1,2-dihydroquinoline derivative and has not been validated for this compound. It should be used as a conceptual starting point for methods development.
Reaction: Catalytic intramolecular cyclization of a suitable precursor.
Proposed Precursor: N-(2-formylphenyl)-2-aminoacetamide or a protected derivative.
Methodology:
-
Precursor Synthesis: Synthesize the N-(2-formylphenyl)-2-aminoacetamide precursor from 2-aminobenzaldehyde and a suitable 2-aminoacetic acid derivative.
-
Cyclization:
-
Dissolve the precursor in a suitable solvent (e.g., toluene, dioxane) under an inert atmosphere.
-
Add a catalyst (e.g., a Lewis acid or a transition metal catalyst).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a suitable reagent (e.g., a mild base if an acid catalyst was used).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere, using a gradient of a suitable solvent system (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent decomposition on the silica).
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting the synthesis of this compound.
Potential Side Reaction Pathways
Caption: Potential side reaction pathways in the synthesis of this compound.
Technical Support Center: Stability of 1,2-Dihydroquinoline Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-dihydroquinoline derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1,2-dihydroquinoline derivatives in solution?
A1: The most common degradation pathway for 1,2-dihydroquinoline derivatives is oxidation to the corresponding quinoline. This can occur through autoxidation, especially for derivatives with an unprotected nitrogen atom, or be induced by oxidizing agents. Photodegradation can also occur, leading to various rearrangement products. In biological systems, microbial degradation involves hydroxylation and subsequent ring cleavage.
Q2: I observed a color change in my solution of a 1,2-dihydroquinoline derivative. What could be the cause?
A2: A color change, often to a yellow or brownish hue, is a common indicator of oxidation of the 1,2-dihydroquinoline ring to the more conjugated quinoline system. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q3: How does pH affect the stability of my 1,2-dihydroquinoline derivative?
A3: The stability of 1,2-dihydroquinoline derivatives can be significantly influenced by pH. Acidic conditions can catalyze disproportionation reactions.[1] The solubility of the parent quinoline is also pH-dependent, which can indirectly affect the stability of its dihydro derivatives in aqueous solutions. For derivatives with ionizable functional groups, pH will play a critical role in their overall stability profile.
Q4: Are N-protected 1,2-dihydroquinoline derivatives more stable?
A4: Yes, N-alkoxycarbonyl (e.g., Boc, Cbz) or N-sulfonyl protected 1,2-dihydroquinolines are generally more stable towards oxidation than their N-unprotected or N-alkyl counterparts. The electron-withdrawing nature of these protecting groups reduces the susceptibility of the enamine-like dihydroquinoline ring to oxidation. However, some N-protecting groups can be labile under certain conditions (e.g., Boc in acidic media), and their removal can lead to in-situ oxidation to the quinoline.
Q5: What are the best practices for storing solutions of 1,2-dihydroquinoline derivatives?
A5: To minimize degradation, solutions of 1,2-dihydroquinoline derivatives should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures (e.g., ≤ 4°C). The use of degassed solvents is also recommended. For long-term storage, storing the compound as a solid is preferable to in solution.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound Upon Dissolution
| Symptom | Possible Cause | Troubleshooting Step |
| Immediate color change upon dissolving the solid. | Solvent is not deoxygenated. | Purge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before use. |
| Presence of peroxide impurities in the solvent (especially ethers like THF or dioxane). | Use freshly distilled or inhibitor-free solvents. Test for peroxides using peroxide test strips. | |
| The compound is highly sensitive to air. | Handle the solid and prepare the solution in a glovebox or under a steady stream of inert gas. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Loss of activity over the time course of the experiment. | Degradation of the compound in the assay buffer. | Perform a stability study of the compound in the assay buffer under the experimental conditions (time, temperature). Analyze samples at different time points by HPLC. |
| Adsorption of the compound to plasticware. | Use low-adhesion microplates or silanized glassware. Include a control to assess recovery from the assay vessel. | |
| Photodegradation from ambient laboratory light. | Conduct experiments in amber-colored plates or under reduced light conditions. |
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| A new, less polar peak appears over time, often with a different UV spectrum. | Oxidation to the corresponding quinoline. | Co-inject the sample with a synthesized standard of the expected quinoline to confirm its identity. |
| Multiple new peaks are observed after exposure to light. | The compound is undergoing photodegradation. | |
| Degradation is observed in the autosampler. | The compound is unstable at room temperature in the autosampler solvent. |
Data on Stability of 1,2-Dihydroquinoline Intermediates in Microbial Degradation
The following table summarizes the observed stability of 2-oxo-1,2-dihydroquinoline during the microbial degradation of quinoline. While this is in a biological context, it provides an indication of the transient nature of some of these derivatives.
| Intermediate | Incubation Time | Relative Concentration (%) | Reference |
| 2-Oxo-1,2-dihydroquinoline | 2 hours | 88.7 | [2] |
| 14 hours | 46.7 | [2] | |
| 24 hours | Below detection limit | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a 1,2-Dihydroquinoline Derivative
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 1,2-dihydroquinoline derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 30 minutes.[3] Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 30 minutes.[3] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 30 minutes.[3]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 70°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[4] Run a dark control in parallel.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method, preferably with a PDA detector to assess peak purity.
-
Aim for 5-20% degradation of the parent compound.[5][6] Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Use a mobile phase gradient of acetonitrile and water (or a suitable buffer, e.g., phosphate or acetate buffer, if the compound's ionization needs to be controlled).
2. Method Optimization:
-
Inject the mixture of the stressed samples generated from Protocol 1.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]
Visualizations
Caption: Primary degradation pathways for 1,2-dihydroquinoline derivatives.
Caption: A logical workflow for troubleshooting stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Scale-Up Synthesis of 1,2-Dihydroquinolin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2-Dihydroquinolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of this compound suitable for scale-up?
A1: Several synthetic strategies can be adapted for the scale-up synthesis of this compound. The most common approaches are variations of multicomponent reactions or domino reactions that offer high atom economy and procedural simplicity, which are advantageous for large-scale production.[1][2] One plausible route involves the reaction of a suitably substituted aniline with an α,β-unsaturated carbonyl compound or equivalent, followed by cyclization and reduction. Another approach could be the modification of a pre-formed dihydroquinoline scaffold.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Careful control of reaction temperature, reagent addition rate, and mixing efficiency is crucial. Exothermic reactions, in particular, require robust temperature management to prevent runaway reactions and the formation of by-products. The choice of solvent is also critical, as it can influence reaction kinetics, selectivity, and ease of product isolation.[1] On a larger scale, mass transfer limitations can become significant, so efficient stirring and reactor design are paramount.
Q3: What are the typical yields and purity levels expected in a scaled-up process?
A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. In laboratory-scale syntheses of related dihydroquinolines, yields ranging from 50% to over 90% have been reported.[1][3] For a scaled-up process, a yield of 70-80% with a purity of >98% after purification would be considered a successful outcome. The table below summarizes typical yield variations based on different catalysts and solvents, adapted from related syntheses.
Q4: What are the primary safety concerns associated with the scale-up synthesis of this compound?
A4: The starting materials, such as substituted anilines and reactive carbonyl compounds, can be toxic and corrosive. The use of certain catalysts or reagents may also pose hazards. A thorough risk assessment should be conducted before commencing any scale-up activities. This includes evaluating the toxicity and reactivity of all chemicals, understanding the potential for exothermic events, and ensuring adequate ventilation and personal protective equipment (PPE) are used.
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the catalyst is active and used in the correct loading. |
| Side reactions or by-product formation | Optimize the reaction temperature; lower temperatures often increase selectivity.[1] The order and rate of reagent addition can also be critical in minimizing side reactions. Analyze the crude reaction mixture to identify major by-products and adjust conditions accordingly. |
| Poor quality of starting materials | Verify the purity of all starting materials and reagents. Impurities can interfere with the reaction or poison the catalyst. |
| Inefficient mixing | Inadequate agitation can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring speed and impeller design are suitable for the reactor volume and viscosity of the reaction mixture. |
Problem 2: Product Purity Issues
| Possible Cause | Suggested Solution |
| Formation of isomers or related impurities | Adjusting the catalyst or solvent system can often improve stereoselectivity or regioselectivity.[3] A change in the reaction temperature might also favor the formation of the desired product. |
| Residual starting materials | If the reaction is incomplete, consider optimizing the stoichiometry of the reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. |
| By-products from degradation | If the product is sensitive to the reaction or work-up conditions, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Also, minimize the exposure of the product to high temperatures or acidic/basic conditions during work-up and purification. |
| Ineffective purification | Optimize the purification method. This may involve exploring different solvent systems for crystallization or chromatography. For large-scale production, crystallization is often the preferred method. |
Data Presentation
Table 1: Influence of Catalyst and Solvent on the Yield of a Representative Dihydroquinoline Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (10) | Ethanol | 80 | 12 | 65 |
| 2 | InCl₃ (10) | Acetonitrile | 80 | 12 | 72 |
| 3 | BiCl₃ (10) | Dichloromethane | 40 | 18 | 58 |
| 4 | AgOTf (10) | Ethanol | 80 | 8 | 85 |
| 5 | pTSA (20) | Toluene | 110 | 10 | 78 |
This data is representative and adapted from related dihydroquinoline syntheses.[3][4] Actual results for this compound may vary.
Experimental Protocols
Representative Synthesis of a 1,2-Dihydroquinoline Derivative (Adapted for this compound)
This protocol is a generalized procedure and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: A multi-necked, appropriately sized reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet.
-
Reagent Charging: The reactor is charged with the starting aniline derivative and a suitable solvent (e.g., ethanol or acetonitrile). The mixture is stirred until a homogeneous solution is obtained.
-
Catalyst Addition: The chosen catalyst (e.g., a Lewis acid such as AgOTf or an iron salt) is added to the reaction mixture.
-
Addition of the Second Reagent: The second reactant (e.g., an α,β-unsaturated aldehyde or ketone) is added dropwise to the reaction mixture at a controlled rate to manage any potential exotherm.
-
Reaction Monitoring: The reaction is heated to the optimized temperature and monitored by a suitable analytical method (e.g., HPLC) until completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by a suitable method for the scale of the reaction. For laboratory scale, column chromatography may be used. For larger scales, crystallization or recrystallization from an appropriate solvent system is preferred to obtain the final product with high purity.
Visualizations
Caption: A generalized experimental workflow for the scale-up synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Substituted 1,2-Dihydroquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 1,2-dihydroquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My substituted 1,2-dihydroquinoline derivative has extremely low aqueous solubility. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like substituted 1,2-dihydroquinolines. The first step is to accurately quantify the solubility to establish a baseline. The gold-standard method for this is the equilibrium shake-flask method.[1][2][3] Once you have a reliable solubility value, you can explore a range of solubility enhancement techniques. Initial strategies often involve simple formulation adjustments such as pH modification or the use of co-solvents, as these can be readily implemented in early-stage research.
Q2: How do different substituents on the 1,2-dihydroquinoline ring typically affect solubility?
-
Introduction of Polar Functional Groups: Incorporating polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH), can increase aqueous solubility by enhancing hydrogen bonding with water.
-
Alkoxy and Alkylamino Chains: The addition of flexible alkoxy and alkylamino side chains, particularly at positions 4 and 7, has been shown to improve the water solubility of quinoline derivatives.
-
Guanidine Moiety: The guanidinium group is highly basic and exists in a protonated, charged state over a wide physiological pH range, which can significantly enhance aqueous solubility.[4]
-
Halogens: Halogen substituents, such as chloro (-Cl) or fluoro (-F), can have variable effects. While they can increase lipophilicity, potentially lowering aqueous solubility, their impact also depends on their position and interaction with other substituents.
It is important to experimentally determine the solubility of each new analog as theoretical predictions can be challenging.
Q3: I am preparing stock solutions of my 1,2-dihydroquinoline compound in DMSO for biological assays, but I observe precipitation upon dilution in aqueous buffer. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution" and is a form of kinetic solubility limitation. The compound may be highly soluble in the organic solvent (like DMSO) but crashes out when introduced to the aqueous environment of the assay buffer. Here are some troubleshooting steps:
-
Lower the DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <1%, and often <0.1%) as higher concentrations are more likely to cause precipitation of the compound and can also affect biological assay performance.
-
Use Co-solvents: In addition to DMSO, consider using other water-miscible co-solvents in your stock solution, such as polyethylene glycol (PEG), propylene glycol, or ethanol, which may help to maintain the compound's solubility in the aqueous phase.
-
pH Adjustment of the Assay Buffer: If your compound has ionizable groups, adjusting the pH of the assay buffer to a range where the compound is more ionized can increase its aqueous solubility.
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, in the assay buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
Q4: What are the most common and effective formulation strategies to improve the oral bioavailability of poorly soluble 1,2-dihydroquinoline drug candidates for in vivo studies?
A4: For preclinical in vivo studies, several formulation strategies can be employed to enhance the absorption and bioavailability of poorly soluble compounds. The choice of strategy will depend on the specific physicochemical properties of your 1,2-dihydroquinoline derivative. Common approaches include:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly enhance the dissolution rate and apparent solubility.[5][6][7]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.
-
Lipid-Based Formulations: If the compound has sufficient lipophilicity, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Solubility Measurements
| Potential Cause | Troubleshooting Step |
| Insufficient Equilibration Time | For the shake-flask method, ensure the suspension is agitated for a sufficient duration (typically 24-48 hours) to reach thermodynamic equilibrium. Taking samples at multiple time points can help determine when equilibrium is reached.[2] |
| Compound Degradation | If the compound is unstable in the chosen solvent or buffer over the equilibration period, this can lead to inaccurate results. Assess the chemical stability of the compound under the experimental conditions using a stability-indicating analytical method (e.g., HPLC). |
| Incorrect Phase Separation | Incomplete separation of undissolved solid from the saturated solution will lead to an overestimation of solubility. Use high-speed centrifugation or filtration with appropriate low-binding filters to ensure a clear supernatant for analysis.[1] |
| pH Shift | For ionizable compounds, the dissolution of the solid can alter the pH of the buffer, especially if the buffer capacity is insufficient. Measure the pH of the suspension at the beginning and end of the experiment to ensure it remains constant.[2] |
Data Presentation
The following table provides a hypothetical example of how to present solubility data for a series of substituted 1,2-dihydroquinolines to guide structure-activity relationship (SAR) studies for solubility optimization.
| Compound ID | R1 Substituent | R2 Substituent | Kinetic Solubility (µg/mL) in PBS (pH 7.4) | Thermodynamic Solubility (µg/mL) in Water |
| Dihydroquin-A | -H | -OCH3 | 5.2 | 1.8 |
| Dihydroquin-B | -Cl | -OCH3 | 2.1 | 0.5 |
| Dihydroquin-C | -H | -OCH2CH2OH | 25.8 | 15.3 |
| Dihydroquin-D | -H | -NH2 | 45.1 | 30.7 |
| Dihydroquin-E | -H | -C(=NH)NH2 | >200 | 150.4 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Equilibrium Shake-Flask Solubility Measurement
This protocol outlines the steps for determining the thermodynamic solubility of a substituted 1,2-dihydroquinoline derivative.
Materials:
-
Substituted 1,2-dihydroquinoline compound (solid)
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) or purified water
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial. A sufficient excess should be visible at the end of the experiment.
-
Add a known volume of the selected aqueous medium to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for 24 to 48 hours to allow it to reach equilibrium.
-
After the incubation period, visually inspect the vial to ensure excess solid is still present.
-
Separate the undissolved solid from the saturated solution by centrifuging the vial at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.
-
It is recommended to perform the experiment in triplicate.[2]
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a poorly soluble 1,2-dihydroquinoline.
Materials:
-
Substituted 1,2-dihydroquinoline (API)
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the API and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired ratio of API to polymer (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve the API and the polymer in the selected organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a suitable temperature.
-
Continue the evaporation until a solid film or powder is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can then be collected and characterized for its dissolution properties compared to the pure API.
Visualizations
Caption: Workflow for addressing poor solubility of 1,2-dihydroquinolines.
Caption: Factors influencing the bioavailability of 1,2-dihydroquinolines.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sybespharmacy.com [sybespharmacy.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 1,2-Dihydroquinolines Against Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dihydroquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted oxidation of 1,2-dihydroquinolines to their corresponding quinoline counterparts during your experiments.
Frequently Asked Questions (FAQs)
Q1: My 1,2-dihydroquinoline sample is turning yellow/brown upon storage. What is happening and how can I prevent it?
A1: The color change you are observing is a common indicator of oxidation. 1,2-Dihydroquinolines are susceptible to oxidation by atmospheric oxygen, which converts them into highly conjugated quinolines, often colored compounds. This process can be accelerated by exposure to light and elevated temperatures.[1]
To prevent this, proper storage is crucial. You should store your 1,2-dihydroquinoline samples in a tightly closed container, under an inert atmosphere (e.g., nitrogen or argon), and at refrigerated temperatures.[1] Using amber vials or wrapping the container in aluminum foil will protect the compound from light.
Q2: I observe significant formation of the quinoline byproduct during my reaction work-up. What steps can I take to minimize this?
A2: Oxidation can readily occur during the work-up procedure when the 1,2-dihydroquinoline is exposed to air and solvents that may contain dissolved oxygen. To minimize this:
-
Degas your solvents: Before use, degas all solvents for extraction and chromatography. Common methods include bubbling a stream of inert gas (nitrogen or argon) through the solvent, or the freeze-pump-thaw technique for more rigorous applications.[2]
-
Work under an inert atmosphere: Whenever possible, perform extractions and solvent removal steps under a blanket of nitrogen or argon.
-
Minimize exposure time: Complete the work-up and purification as quickly as possible to reduce the time the compound is exposed to potential oxidants.
-
Avoid excessive heating: Use minimal heat during solvent evaporation (e.g., using a rotary evaporator at low temperature) as heat can accelerate oxidation.
Q3: Can I use antioxidants to stabilize my 1,2-dihydroquinoline samples? If so, which ones are recommended?
A3: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of 1,2-dihydroquinolines. While specific comparative studies on 1,2-dihydroquinolines are limited, general-purpose antioxidants for organic compounds can be effective. Commonly used antioxidants in laboratory settings include:
-
Butylated Hydroxytoluene (BHT): A radical scavenger that is effective at low concentrations.
-
Vitamin E (α-Tocopherol): A natural antioxidant that can be used in various organic solvents.[3]
-
Ascorbic Acid (Vitamin C): While primarily water-soluble, it can be used in biphasic systems or its derivatives can be explored for use in organic solvents.[4][5]
The choice of antioxidant and its concentration will depend on the specific 1,2-dihydroquinoline derivative and the solvent system. It is advisable to start with a low concentration (e.g., 0.01-0.1 mol%) and test its efficacy for your specific application.
Troubleshooting Guides
Issue 1: Rapid Decomposition of 1,2-Dihydroquinoline in Solution
| Potential Cause | Troubleshooting Step |
| Oxygenated Solvent | Degas the solvent thoroughly before dissolving the compound. Use solvents from a freshly opened bottle or a solvent purification system. |
| Peroxide Contamination in Solvent | Test the solvent for peroxides using peroxide test strips. If positive, purify the solvent to remove peroxides or use a fresh bottle of an appropriate grade solvent. Ethers are particularly prone to peroxide formation. |
| Acidic or Basic Impurities | Neutralize the solvent if necessary. Traces of acid or base can sometimes catalyze oxidation. |
| Photodegradation | Protect the solution from light by using amber glassware or wrapping the flask in aluminum foil. |
Issue 2: Formation of Quinoline During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Air Exposure on the Column | Pack and run the column under a positive pressure of inert gas. Avoid letting the column run dry. |
| Active Stationary Phase | Use a deactivated stationary phase (e.g., silica gel treated with a base like triethylamine) if your compound is sensitive to acidic surfaces. |
| Prolonged Elution Time | Optimize the solvent system to ensure a reasonably fast elution of your compound. |
| Oxygen in Eluent | Degas the chromatography solvents before use. |
Data Presentation
| Factor | Condition | Impact on Stability | Recommendation |
| Atmosphere | Air (Oxygen) | Highly Detrimental | Handle and store under an inert atmosphere (Nitrogen or Argon).[6][7][8] |
| Inert Gas (N₂, Ar) | Protective | Always use inert gas for storage and during experimental manipulations. | |
| Temperature | Elevated | Detrimental | Store at refrigerated temperatures and avoid unnecessary heating.[1] |
| Refrigerated (2-8 °C) | Protective | Recommended for long-term storage. | |
| Light | UV or Ambient Light | Detrimental | Protect from light using amber containers or by wrapping with foil.[1] |
| Dark | Protective | Recommended for storage and handling. | |
| Solvent Quality | Undegassed | Potentially Detrimental | Degas solvents prior to use.[2] |
| Peroxide-containing | Highly Detrimental | Use fresh, peroxide-free solvents. | |
| Antioxidants | Presence (e.g., BHT) | Protective | Consider adding a small amount of a suitable antioxidant. |
Experimental Protocols
Protocol 1: General Handling and Storage of 1,2-Dihydroquinolines
-
Receiving the Compound: Upon receipt, immediately transfer the compound to a light-protected, tightly sealed container.
-
Inert Atmosphere: Before sealing, flush the container with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.
-
Storage: Store the sealed container in a refrigerator at 2-8 °C.
-
Dispensing: When taking a sample, do so under a stream of inert gas. If the compound is a solid, quickly weigh the desired amount and re-flush the container with inert gas before sealing. For solutions, use a syringe to withdraw the liquid through a septum, ensuring a positive pressure of inert gas is maintained in the flask.
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line Technique)
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) and connect it to a Schlenk line.
-
Purging: Evacuate the apparatus under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Add the 1,2-dihydroquinoline and other reagents to the reaction flask under a positive flow of inert gas. If adding a solution, use a gas-tight syringe or a cannula.
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
Visualizations
Caption: Workflow for the proper storage and handling of 1,2-dihydroquinolines.
References
- 1. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 5. mdpi.com [mdpi.com]
- 6. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
- 7. What Is The Main Function Of An Inert Atmosphere? Protecting Materials From Oxidation And Degradation - Kintek Solution [kindle-tech.com]
- 8. Which Gases Prevent Oxidation? A Guide To Inert And Reducing Atmospheres - Kintek Solution [kindle-tech.com]
Validation & Comparative
comparative analysis of 1,2-Dihydroquinolin-3-amine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an amine functionality at the 3-position opens up numerous avenues for further derivatization and the development of novel therapeutic agents. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 1,2-Dihydroquinolin-3-amine, with a focus on a robust two-step approach involving the formation and subsequent reduction of a nitro intermediate.
Two-Step Synthesis via a 3-Nitro-1,2-dihydroquinoline Intermediate
The most prevalent and well-documented route to this compound proceeds through the synthesis of a 3-nitro-1,2-dihydroquinoline precursor, followed by the reduction of the nitro group to the desired amine. This strategy offers a reliable and versatile approach to the target molecule.
Step 1: Synthesis of 3-Nitro-1,2-dihydroquinolines
The key transformation in this step is the tandem aza-Michael-Henry reaction between a 2-aminobenzaldehyde and a nitroalkene. This reaction can be effectively catalyzed by various agents, each with its own set of advantages and specific reaction conditions. Below is a comparative summary of different catalytic systems.
Data Presentation: Comparison of Catalytic Systems for the Synthesis of 3-Nitro-1,2-dihydroquinolines
| Catalyst/Conditions | Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Neutral Alumina[1][2] | 2-Aminobenzaldehyde, Nitroalkenes | Solvent-free | Room Temp. | 2-4 h | 85-95 | Mild, convenient, and environmentally friendly conditions.[1][2] |
| DABCO[3] | 2-Aminobenzaldehyde, β-Nitrostyrenes | Not specified | Not specified | Not specified | Good | A readily available and inexpensive organocatalyst.[3] |
| Chiral Amines (Organocatalysis)[4] | 2-Aminobenzaldehyde, β-Nitrostyrene | Not specified | Not specified | Not specified | up to 85 | Allows for the synthesis of chiral 3-nitro-1,2-dihydroquinolines with high enantiomeric excess (up to 98% ee).[4] |
Experimental Protocol: Neutral Alumina Catalyzed Synthesis of 3-Nitro-1,2-dihydroquinolines [1][2]
-
In a round-bottom flask, a mixture of 2-aminobenzaldehyde (1 mmol) and the corresponding nitroalkene (1 mmol) is prepared.
-
Neutral alumina (500 mg) is added to the mixture.
-
The reaction mixture is stirred at room temperature for the time specified in the table or until completion as monitored by TLC.
-
Upon completion, the product is extracted from the alumina with a suitable organic solvent (e.g., ethyl acetate).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-nitro-1,2-dihydroquinoline.
Logical Relationship of the Aza-Michael-Henry Reaction
Step 2: Reduction of 3-Nitro-1,2-dihydroquinoline to this compound
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods can be employed for this conversion.
Data Presentation: Comparison of Reducing Agents for the Conversion of Nitroarenes to Anilines
| Reducing Agent | Solvent(s) | Temperature | Advantages | Disadvantages |
| Fe/HCl or Fe/AcOH[5] | Ethanol/Water, Acetic Acid | Reflux or Room Temp. | Inexpensive, reliable for aromatic nitro groups. | Stoichiometric amounts of metal required, workup can be tedious. |
| H₂/Pd/C[6][7] | Ethanol, Methanol, Ethyl Acetate | Room Temp. | Catalytic, clean reaction, high yields. | Requires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric. |
| SnCl₂·2H₂O/HCl | Ethanol | Reflux | Effective for a wide range of nitro compounds. | Tin residues can be difficult to remove completely. |
Experimental Protocol: Reduction of 3-Nitro-1,2-dihydroquinoline using Iron in Acetic Acid [4]
-
To a solution of the 3-nitro-1,2-dihydroquinoline (1 mmol) in a mixture of acetic acid (5 mL) and water (5 mL), iron powder (5 mmol) is added.
-
The reaction mixture is stirred vigorously at room temperature for 3 hours or until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then filtered through a pad of celite to remove the iron residues.
-
The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Experimental Workflow for the Two-Step Synthesis
Alternative Synthetic Strategies
While the two-step nitro-intermediate route is the most established, other potential synthetic pathways could be explored, although they are less documented for this specific target molecule. These include:
-
Direct Amination: Methods for the direct C-H amination of heterocycles are an active area of research. However, achieving regioselectivity at the 3-position of a 1,2-dihydroquinoline system without pre-functionalization remains a significant challenge.
-
From 3-Halo-1,2-dihydroquinolines: Nucleophilic aromatic substitution of a 3-bromo or 3-chloro-1,2-dihydroquinoline with an amine source could be a viable route. The synthesis of the halogenated precursor would be a necessary preceding step.
-
Hofmann or Curtius Rearrangement: Conversion of a 1,2-dihydroquinoline-3-carboxylic acid to its corresponding amide, followed by a Hofmann or Curtius rearrangement, could potentially yield the desired 3-amino derivative. The synthesis and functional group tolerance of these steps would need to be investigated.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of 3-nitro-1,2-dihydroquinoline via a tandem aza-Michael-Henry reaction, followed by the reduction of the nitro group. The choice of catalyst for the first step and the reducing agent for the second step can be tailored based on the desired scale, cost-effectiveness, and available laboratory equipment. The neutral alumina-catalyzed synthesis of the nitro intermediate and its subsequent reduction with iron in acetic acid represent a practical and efficient approach for accessing this valuable scaffold for further drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Neutral alumina catalysed synthesis of 3-nitro-1,2-dihydroquinolines and 3-nitrochromenes, under solvent-free conditions, via tandem process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source | Semantic Scholar [semanticscholar.org]
Comparative Biological Activity of Novel 1,2-Dihydroquinolin-3-amine Derivatives: A Guide for Drug Discovery Professionals
An objective analysis of the anticancer potential of novel 1,2-Dihydroquinolin-3-amine derivatives, presenting their performance against established cancer cell lines and comparing their efficacy to standard chemotherapeutic agents. This guide provides supporting experimental data, detailed protocols for cited assays, and visual diagrams of relevant biological pathways to aid researchers in drug development.
The quest for novel therapeutic agents with high efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, heterocyclic compounds, particularly quinoline and its derivatives, have emerged as a promising class of molecules due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific subclass, the this compound derivatives, evaluating their biological activity and potential as next-generation anticancer agents.
Comparative Anticancer Activity
Recent studies have focused on synthesizing and evaluating the in vitro cytotoxic effects of various 1,2-dihydroquinoline derivatives against a panel of human cancer cell lines. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as the IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cell population.
A series of 2-aminodihydroquinoline analogs were synthesized and tested against the metastatic breast adenocarcinoma cell line, MDA-MB-231.[1] Two compounds, designated 5f and 5h , demonstrated significant cytotoxicity with IC50 values of approximately 2 µM when cells were cultured in a serum-free medium.[1] The structure-activity relationship (SAR) studies highlighted that the presence of dialkylaminoethyl substituents on the dihydroquinoline ring was crucial for their anticancer activity.[1]
For comparative purposes, the performance of these novel derivatives is benchmarked against standard chemotherapeutic drugs like Doxorubicin and 5-Fluorouracil (5-FU) under similar assay conditions. The data presented below summarizes the cytotoxic activity of selected dihydroquinoline derivatives in comparison to these standards.
Data Presentation: Cytotoxicity (IC50) of Dihydroquinoline Derivatives
| Compound/Drug | Target Cell Line | IC50 (µM) | Notes |
| Derivative 5f | MDA-MB-231 | ~ 2.0 | Activity observed in serum-free conditions.[1] |
| Derivative 5h | MDA-MB-231 | ~ 2.0 | Activity observed in serum-free conditions.[1] |
| Derivative 4a ¹ | HCT-116 (Colon) | 1.8 ± 0.3 | Potent activity against colon cancer cells. |
| Derivative 4a ¹ | A549 (Lung) | 2.1 ± 0.4 | Potent activity against lung cancer cells.[2] |
| Doxorubicin | DU-145 (Prostate) | Not specified | Used as a positive control in similar studies.[3] |
| 5-Fluorouracil (5-FU) | HT29 (Colon) | Not specified | Reference drug for comparison in quinoline studies.[4] |
¹Note: Derivative 4a is a 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, a structurally related quinolinone derivative included for broader comparison.[2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further investigation into the mechanism of action for the most potent aminodihydroquinoline analogs revealed a dual-pronged attack on cancer cells. Flow cytometry analysis showed that compounds 5f and 5h induce apoptosis (programmed cell death) in cancer cells when cell growth is restricted.[1] Furthermore, under active growth conditions, these compounds were found to arrest the cell cycle at the G2/M checkpoint.[1] This prevents the cells from entering mitosis and undergoing cell division, ultimately leading to cell death. This mechanism, involving both apoptosis induction and cell cycle disruption, is a hallmark of many effective anticancer agents.
Key Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at -20°C.
-
MTT Solvent: 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO.
-
96-well microtiter plates.
-
Cancer cell lines (e.g., MDA-MB-231).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the drug-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Visualizing the Biological Impact
To better understand the processes involved, the following diagrams illustrate the general workflow for screening novel compounds and the biological pathways they influence.
References
spectroscopic comparison of 1,2-dihydroquinoline and tetrahydroquinoline
A comprehensive guide to the spectroscopic signatures of 1,2-dihydroquinoline and 1,2,3,4-tetrahydroquinoline, offering key data and experimental insights for researchers in drug discovery and organic synthesis.
In the realm of heterocyclic chemistry, the quinoline scaffold is a cornerstone, forming the backbone of numerous pharmaceuticals and biologically active compounds. The degree of saturation within the quinoline ring system dramatically influences its electronic properties and, consequently, its chemical reactivity and biological function. This guide provides a detailed spectroscopic comparison of 1,2-dihydroquinoline and its fully saturated counterpart, 1,2,3,4-tetrahydroquinoline, to aid researchers in their identification, characterization, and application.
At a Glance: Key Spectroscopic Differences
The primary distinction between 1,2-dihydroquinoline and 1,2,3,4-tetrahydroquinoline lies in the presence of a double bond in the partially saturated ring of the former. This structural variance gives rise to notable differences in their respective NMR, IR, UV-Vis, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the chemical environment of protons and carbon atoms within a molecule. The presence of the C3-C4 double bond in 1,2-dihydroquinoline results in characteristic downfield shifts for the vinylic protons and carbons compared to the aliphatic signals in 1,2,3,4-tetrahydroquinoline.
¹H NMR Data
| Proton | 1,2-Dihydroquinoline (Derivative data) | 1,2,3,4-Tetrahydroquinoline |
| H2 | ~4.1-4.4 ppm (d) | ~3.3 ppm (t) |
| H3 | ~5.8-6.2 ppm (m) | ~1.9 ppm (m) |
| H4 | ~6.5-6.8 ppm (d) | ~2.7-2.8 ppm (t) |
| Aromatic-H | ~6.5-7.7 ppm (m) | ~6.4-7.0 ppm (m) |
| NH | Variable | ~3.8 ppm (s, broad) |
Note: Data for 1,2-dihydroquinoline is based on substituted derivatives and may vary for the parent compound.[1][2][3]
¹³C NMR Data
| Carbon | 1,2-Dihydroquinoline (Derivative data) | 1,2,3,4-Tetrahydroquinoline |
| C2 | ~43 ppm | ~42 ppm |
| C3 | ~121-128 ppm | ~27 ppm |
| C4 | ~121-128 ppm | ~22 ppm |
| C4a | ~126 ppm | ~122 ppm |
| C5 | ~127 ppm | ~129 ppm |
| C6 | ~117-121 ppm | ~117 ppm |
| C7 | ~127-129 ppm | ~127 ppm |
| C8 | ~114-117 ppm | ~114 ppm |
| C8a | ~144 ppm | ~145 ppm |
Note: Data for 1,2-dihydroquinoline is based on substituted derivatives and may vary for the parent compound.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying functional groups. The most telling difference is the presence of a C=C stretching vibration for 1,2-dihydroquinoline and the distinct C-H stretching frequencies for the saturated ring of 1,2,3,4-tetrahydroquinoline.
| Vibrational Mode | 1,2-Dihydroquinoline (Characteristic Absorptions) | 1,2,3,4-Tetrahydroquinoline (Characteristic Absorptions) |
| N-H Stretch | ~3400 cm⁻¹ (sharp) | ~3400 cm⁻¹ (sharp) |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | - | ~2800-3000 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1600 cm⁻¹ | ~1600 cm⁻¹ |
| C=C Stretch (Alkene) | ~1640-1680 cm⁻¹ | - |
| C-N Stretch | ~1200-1350 cm⁻¹ | ~1200-1350 cm⁻¹ |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 1,2-dihydroquinoline, owing to the endocyclic double bond, results in a bathochromic (red) shift of its absorption maxima compared to 1,2,3,4-tetrahydroquinoline.
| Compound | λmax (nm) | Solvent |
| 1,2-Dihydroquinoline (derivatives) | ~230, ~280, ~340 | Ethanol |
| 1,2,3,4-Tetrahydroquinoline | ~245, ~295 | Not Specified |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns can be highly diagnostic of the underlying structure. 1,2,3,4-Tetrahydroquinoline typically shows a prominent molecular ion peak and fragmentation involving the loss of hydrogen and small neutral molecules from the saturated ring.[6][7] The fragmentation of 1,2-dihydroquinoline is expected to be influenced by the double bond, potentially leading to retro-Diels-Alder type fragmentation, though specific data for the parent compound is scarce. The molecular ion for both compounds will have a nominal m/z of 131 for 1,2-dihydroquinoline and 133 for 1,2,3,4-tetrahydroquinoline.[8][9]
Experimental Workflow & Signaling Pathways
To ensure reproducible and high-quality data, a standardized experimental workflow is crucial. The following diagram illustrates a typical process for the spectroscopic comparison of chemical compounds.
Caption: Experimental workflow for the spectroscopic comparison of quinoline derivatives.
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a cuvette containing the pure solvent as a reference.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
Record the absorbance as a function of wavelength to identify the absorption maxima (λmax).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[10]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
-
Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z. The fragmentation pattern provides valuable structural information.[11]
References
- 1. Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline(16357-59-8) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 8. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 9. 1,2-Dihydroquinoline | C9H9N | CID 5231402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Biological Activity of 1,2-Dihydroquinolin-3-amine and its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The position of substituents on this heterocyclic system can dramatically influence its pharmacological profile. This guide provides a comparative overview of the reported biological activities of derivatives of 1,2-dihydroquinolin-3-amine and its regioisomers: 1,2-dihydroquinolin-4-amine, 1,2-dihydroquinolin-6-amine, and 1,2-dihydroquinolin-8-amine.
While direct comparative studies on the parent amines are limited in the available literature, this guide synthesizes data from various studies on their derivatives to infer potential structure-activity relationships. The primary activities reported for these classes of compounds are anticancer and antimicrobial.
Comparative Summary of Biological Activities
The following table summarizes the observed biological activities for derivatives of each 1,2-dihydroquinolin-amine regioisomer. It is crucial to note that the data is collated from different studies with varying experimental conditions, and the compounds discussed are derivatives, not the parent amines.
| Regioisomer Scaffold | Primary Biological Activity | Specific Examples of Active Derivatives | Quantitative Data (for derivatives) |
| 1,2-Dihydroquinolin-2-amine | Anticancer | 2-Aminodihydroquinoline analogs with dialkylaminoethyl substituents | IC50 ≈ 2 µM against MDA-MB-231 breast cancer cells (in serum-free media)[1] |
| This compound | Anticancer, Antimicrobial | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones | Cytotoxicity in low µM range against HL-60 and MCF-7 cancer cell lines for sulfonyl derivatives.[2] |
| 1,2-Dihydroquinolin-4-amine | Anticancer | 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | IC50 values of 2.0-4.9 µM against various cancer cell lines for a lead tetrahydroquinoline derivative.[3][4] |
| 1,2-Dihydroquinolin-6-amine | Antitrypanosomal, Antibacterial | 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate, 6-Aminoquinolone derivatives | IC50 of 0.014 µM against T. b. rhodesiense for an acetylated derivative.[5][6] Geometric mean MICs of 0.45-0.76 µg/mL for 6-aminoquinolones against Gram-positive and Gram-negative bacteria.[7] |
| 1,2-Dihydroquinolin-8-amine | Anticancer, Antibacterial | 8-Aminoquinoline glycoconjugates, 8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivatives | Glycoconjugates showed improved cytotoxicity over parent compounds.[8][9] A methylamino derivative showed potent E. coli DNA gyrase inhibition (IC50 = 0.0017 µM). |
Detailed Biological Activities by Regioisomer
1,2-Dihydroquinolin-2-amine Derivatives: Focus on Anticancer Activity
Research has highlighted the potential of 2-aminodihydroquinoline analogs as anticancer agents. A study focused on derivatives with dialkylaminoethyl substituents found that these compounds exhibited promising cytotoxicity against the metastatic breast adenocarcinoma cell line, MDA-MB-231.[1] Two lead compounds from this series demonstrated IC50 values of approximately 2 µM in serum-free conditions.[1] Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M checkpoint and promote apoptosis, suggesting a multi-faceted approach to their anticancer action.[1]
This compound Derivatives: Anticancer and Antimicrobial Potential
Derivatives of this compound have been investigated for both their anticancer and antimicrobial properties. For instance, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones displayed high cytotoxic effects against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines, with activity in the low micromolar range.[2] Additionally, thiosemicarbazone derivatives of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been synthesized and are under investigation for their biological activities, building on the known medicinal effects of thiosemicarbazones.[10]
1,2-Dihydroquinolin-4-amine Derivatives: Potent Antiproliferative Agents
While data on the simple 4-amino-1,2-dihydroquinoline is scarce, related structures such as 3,4-diaryl-1,2,3,4-tetrahydroquinolines have shown significant antiproliferative effects.[3][4] One lead compound from this series demonstrated potent inhibition of various cancer cell lines, including lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29), with IC50 values ranging from 2.0 to 4.9 µM.[3] This suggests that the 4-position of the dihydroquinoline ring is a key site for modification to achieve potent anticancer activity.
1,2-Dihydroquinolin-6-amine Derivatives: A Hub for Antimicrobial and Antiparasitic Activity
The 6-position of the 1,2-dihydroquinoline scaffold appears to be a hotspot for antimicrobial and antiparasitic activities. Derivatives of 1,2-dihydroquinolin-6-ol have shown potent antitrypanosomal activity.[5][6] Specifically, an N-benzylated and 6-O-acetylated derivative displayed an impressive IC50 value of 0.014 µM against Trypanosoma brucei rhodesiense.[5][6] Furthermore, the related 6-aminoquinolone class of compounds has been identified as a new series of potent antibacterial agents. These compounds exhibit good activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase.[7]
1,2-Dihydroquinolin-8-amine Derivatives: Anticancer and Antibacterial DNA Gyrase Inhibitors
The 8-amino position on the quinoline ring has been a key pharmacophore in the development of various therapeutic agents. In the context of 1,2-dihydroquinolines, derivatives of 8-aminoquinoline have been explored for their anticancer potential. Glycoconjugation of 8-aminoquinoline has been shown to enhance cytotoxicity and improve selectivity for cancer cells.[8][9] Moreover, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of bacterial DNA gyrase, with one compound exhibiting an IC50 value of 0.0017 µM against E. coli DNA gyrase.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
A frequently used method to determine the cytotoxic effects of compounds on cancer cell lines is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1,2-dihydroquinoline-amine derivatives) and include appropriate controls (e.g., vehicle control, positive control like doxorubicin).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: The broth microdilution method is a common technique used to determine the MIC of a compound against various bacterial strains.
General Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
The biological activities of quinoline and dihydroquinoline derivatives are often attributed to their interaction with various cellular signaling pathways. While specific pathways for each amino regioisomer are not fully elucidated, the broader class of quinoline-based anticancer agents is known to modulate several key pathways.
Potential Anticancer Signaling Pathways
References
- 1. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitrypanosomal activity of 1,2-dihydroquinolin-6-ols and their ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones [mdpi.com]
A Researcher's Guide to In Vitro Assay Validation for 1,2-Dihydroquinolin-3-amine Compounds
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative framework for the in vitro validation of novel 1,2-Dihydroquinolin-3-amine compounds. It outlines a tiered experimental workflow, from initial cytotoxicity screening to mechanism of action studies, complete with detailed protocols and data presentation examples.
The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. A systematic in vitro validation cascade is essential to characterize the biological activity of new analogues, determine their potency, and elucidate their mechanism of action, thereby guiding further drug development efforts.
Phase 1: Primary Cytotoxicity and Viability Screening
The initial phase aims to identify active compounds ("hits") and assess their general cytotoxic effects on both cancerous and non-cancerous cell lines. This primary screen helps prioritize compounds for further investigation and provides an early indication of therapeutic index.
Comparison of Primary Screening Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT Assay | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases into a colored formazan product. | Inexpensive, well-established. | Can be affected by compounds that alter cellular redox state; requires a solubilization step. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Quantifies ATP, an indicator of metabolically active cells, using a proprietary thermostable luciferase.[1] | Highly sensitive, "add-mix-measure" format is ideal for high-throughput screening (HTS), wide linear range.[1][2] | More expensive than colorimetric assays. |
Representative Data: Cytotoxicity Profiling
The following table presents hypothetical data for three this compound compounds (DQ-A, DQ-B, DQ-C) compared to a standard cytotoxic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) is determined in a cancer cell line (A549, lung carcinoma) and a non-cancerous cell line (BEAS-2B, normal lung epithelium) to calculate a Selectivity Index (SI). A higher SI value is desirable, indicating selective toxicity towards cancer cells.
| Compound | A549 IC50 (µM) | BEAS-2B IC50 (µM) | Selectivity Index (SI) |
| DQ-A | 1.2 | 15.6 | 13.0 |
| DQ-B | 0.8 | 2.4 | 3.0 |
| DQ-C | 25.4 | > 50.0 | > 2.0 |
| Doxorubicin | 0.5 | 1.0 | 2.0 |
Experimental Workflow for Primary Screening
Caption: Workflow for cytotoxicity screening and hit identification.
Phase 2: Mechanism of Action & Target Engagement
Following hit identification, the next phase focuses on elucidating the compound's mechanism of action (MoA). Given the prevalence of kinase inhibition among heterocyclic compounds, this guide will focus on assays designed to validate kinase activity.
Comparison of MoA & Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| Biochemical Kinase Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction using purified enzymes. The ADP is converted to ATP, which generates a luminescent signal.[3][4] | Directly measures enzyme inhibition; highly quantitative; suitable for HTS.[5] | Lacks cellular context; does not confirm the compound can enter cells and engage the target. |
| Cell-Based Target Engagement Assay (e.g., NanoBRET™) | Measures compound binding to a specific protein target within living cells using bioluminescence resonance energy transfer (BRET). | Confirms target engagement in a physiological context; provides data on cell permeability. | Requires genetic modification of cells to express tagged protein of interest. |
Representative Data: Kinase Inhibition Profile
This table shows hypothetical data for the two most potent compounds from Phase 1, DQ-A and DQ-B, tested for their ability to inhibit a specific protein kinase ("Kinase X").
| Compound | Biochemical IC50 (nM) (ADP-Glo™ Assay) | Cell-Based Target Engagement EC50 (nM) (NanoBRET™ Assay) |
| DQ-A | 75 | 250 |
| DQ-B | 550 | > 10,000 |
| Reference Inhibitor | 50 | 150 |
From this data, DQ-A is identified as a potent, cell-permeable inhibitor of Kinase X. DQ-B shows biochemical activity but fails to engage the target in cells, suggesting poor cell permeability or rapid efflux.
Hypothetical Kinase Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by compound DQ-A.
Phase 3: Secondary & Orthogonal Assays
This phase confirms the MoA observed and investigates the downstream cellular consequences. An apoptosis assay can confirm if the cytotoxicity from Phase 1 is a result of programmed cell death, which is a common outcome of inhibiting critical survival kinases.
Comparison of Apoptosis Assays
| Assay | Principle | Advantages | Disadvantages |
| Caspase-Glo® 3/7 Assay | Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, via a luminescent signal.[6][7] | Simple "add-mix-measure" format, highly sensitive, specific for apoptosis.[8] | Measures an event midway through the apoptotic cascade; timing can be critical. |
| Annexin V Staining (FACS) | Detects the externalization of phosphatidylserine on the cell membrane, an early marker of apoptosis, using a fluorescently-labeled Annexin V protein. | Can distinguish between early apoptotic, late apoptotic, and necrotic cells; provides single-cell data. | Requires a flow cytometer; more complex protocol. |
Representative Data: Apoptosis Induction
The data below shows the fold-increase in Caspase 3/7 activity in A549 cells after treatment with the compounds at their 5x IC50 concentration for 24 hours.
| Compound | Fold Increase in Caspase 3/7 Activity (vs. Vehicle) |
| DQ-A | 8.5 |
| DQ-B | 1.2 |
| Reference Inhibitor | 9.1 |
This result strengthens the hypothesis that DQ-A's cytotoxic effect is mediated through the induction of apoptosis, consistent with the inhibition of a pro-survival kinase.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format.[9][10]
-
Plate Cells: Seed cells in a solid, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare Compounds: Perform serial dilutions of the this compound compounds and controls in culture medium.
-
Treat Cells: Add the desired final concentrations of compounds to the wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (medium only) controls.
-
Incubate: Return the plate to the incubator for the desired treatment period (e.g., 72 hours).
-
Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[10]
-
Prepare Reagent: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent.[9]
-
Add Reagent: Add 100 µL of the prepared Reagent to each well.[9]
-
Mix and Incubate: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure: Record luminescence using a plate-reading luminometer.
-
Analyze: Subtract the background (no-cell wells), normalize the data to the vehicle control, and use non-linear regression to calculate IC50 values.
Protocol 2: ADP-Glo™ Kinase Assay
This protocol provides a general framework for measuring the activity of a purified kinase.[4][11]
-
Prepare Reagents: Prepare kinase reaction buffer, ATP solution, substrate solution, and serial dilutions of the inhibitor compounds (e.g., DQ-A).
-
Set Up Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, and the inhibitor compound in the reaction buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5 µL. Incubate at room temperature for a set time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[11]
-
Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Measure: Record luminescence with a plate-reading luminometer.
-
Analyze: The amount of light generated is proportional to the ADP produced and thus correlates with kinase activity. Calculate IC50 values from the dose-response curves.
Protocol 3: Caspase-Glo® 3/7 Assay
This protocol is adapted for a 96-well plate format to measure apoptosis.[7][8]
-
Plate and Treat Cells: Following the same procedure as steps 1-4 in the CellTiter-Glo® protocol, treat cells with compounds at a fixed concentration (e.g., 5x IC50) for a specified time (e.g., 24 hours).
-
Equilibrate: Allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer.
-
Add Reagent: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[7]
-
Mix and Incubate: Gently mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.[7]
-
Measure: Record luminescence with a plate-reading luminometer.
-
Analyze: Normalize the signal from treated wells to the signal from vehicle-treated wells to determine the fold-increase in caspase activity.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. ulab360.com [ulab360.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
Comparative Docking Analysis of 1,2-Dihydroquinoline Analogs as Potential Kinase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the molecular docking of 1,2-dihydroquinoline analogs, focusing on their potential as inhibitors of key protein kinases implicated in cancer signaling pathways. The data presented herein is compiled from various studies to offer a consolidated view of their binding affinities and interactions at the molecular level.
Data Presentation: Comparative Docking Scores
The following table summarizes the docking scores of various quinoline derivatives against prominent cancer targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Phosphoinositide 3-kinase (PI3K). Lower docking scores typically indicate a higher binding affinity.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4f | EGFR | - | Strong interactions with key amino acids | [1] |
| Compound 6d | EGFR-TK | - | Eligible binding pattern | [2] |
| Compound 8b | EGFR-TK | - | Eligible binding pattern | [2] |
| Compound 5j | EGFR-TK | Highest in series | Met793, Asp855 | [3][4] |
| Compound 5 | EGFR | - | - | [5] |
| Compound 13 | EGFR | - | Similar to lapatinib | [5] |
| Compound 15 | EGFR | - | - | [5] |
| Compound 20 | EGFR | - | - | [5] |
| Compound 5c | EGFR | - | Better binding patterns | [6] |
| Compound 5h | EGFR | - | Better binding patterns | [6] |
| Compound 7c | PI3Kα | - | - | [7] |
| Pyrazoline 3 | PI3K | -7.17 | - | [8] |
| Pyrazoline 5 | PI3K | -7.85 | - | [8] |
| Compound 5d | VEGFR2 | - | Comparable to positive controls | [9] |
| Compound 5d | HER2 | - | Comparable to positive controls | [9] |
| Compound 5d | CDK2 | - | Less active than positive control | [9] |
| Compound 4 | HIV RT | -10.67 | LYS101, TRP229 | [10] |
| Compound 5 | HIV RT | -10.38 | LYS101, TRP229 | [10] |
| Compound 7 | HIV RT | -10.23 | LYS101, TRP229 | [10] |
| Compound 9b | S. aureus CrtM | High binding energy | Strong H-bond interactions | [11] |
| Compound 10c | S. aureus CrtM | High binding energy | Strong H-bond interactions | [11] |
Note: Direct docking scores are not always available in the provided literature; in such cases, qualitative descriptions of binding are included.
Experimental Protocols
The following is a generalized protocol for molecular docking studies as synthesized from the referenced literature. Specific parameters may vary between studies.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein (e.g., EGFR, PI3Kα) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using a force field like CHARMm. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Structure: The 2D structures of the 1,2-dihydroquinoline analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94).
2. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Schrödinger Maestro, and GLIDE.[8][12]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box are set to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this space.
-
Docking Algorithm: A conformational search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is employed to explore various possible conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each docked pose. The pose with the lowest binding energy (docking score) is considered the most favorable.
3. Analysis of Docking Results:
-
The binding poses of the ligands are visually inspected to analyze the interactions with the amino acid residues in the active site.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are identified and documented.[10][13]
-
The docking results are used to rationalize the structure-activity relationship (SAR) of the synthesized compounds.[5]
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often dysregulated in cancer and is a target for some quinoline derivatives.[7]
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of quinoline analogs.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a computational comparative docking study.
Caption: General workflow for a comparative molecular docking study.
References
- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [hum-ecol.ru]
- 9. Novel 2-Sulfanylquinazolin-4(3 H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel templates of piperazinyl-1,2-dihydroquinoline-3-carboxylates: Synthesis, anti-microbial evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different catalysts for dihydroquinoline synthesis
The synthesis of dihydroquinolines, a core scaffold in many pharmaceuticals and biologically active compounds, is a focal point of extensive research. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides a head-to-head comparison of different catalytic systems for the synthesis of dihydroquinolines, offering a clear overview of their performance based on reported experimental data. This comparison is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable catalytic system for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of dihydroquinoline derivatives. The selected examples highlight the diversity of catalytic approaches, including transition metal catalysis, metal-free systems, and photocatalysis.
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temperature | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| Fe(acac)₂ | N-arylcinnamamides | Aliphatic aldehydes | Not Specified | Not Specified | Not Specified | Moderate | Not Specified | [1] |
| CuI | N-phenylcinnamamides | Togni's reagent | CHCl₃ | Not Specified | Not Specified | Moderate to Good | trans-selective | [1] |
| AgNO₃ | N-arylcinnamamides | Keto acids | Acetone/H₂O | Mild | Not Specified | Moderate to Excellent | High stereoselectivity | [1] |
| Ni(0) complex | N-arylcinnamamides | Tertiary benzylamines | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Pd(OAc)₂ | N-arylcinnamamides | Not Specified | Not Specified | Not Specified | Not Specified | 77% (one example) | trans-selective | [1] |
| fac-Ir(ppy)₃ | N-arylcinnamamides | Oxime ester | Not Specified | Mild | Not Specified | 34% (one example) | trans-selective | [1] |
| Metal-Free (TBAB) | N-arylcinnamamides | Aldehyde | DCE | Not Specified | Not Specified | Good | Not Specified | [1] |
| Hydrazine | N-prenylated 2-aminobenzaldehydes | - | Isopropanol | 120-140°C | 12 | 82% | Not Applicable | [2][3] |
| AuCl₃/AgSbF₆ | 2-tosylaminophenylprop-1-en-3-ols | - | Not Specified | Not Specified | Not Specified | Good | Not Applicable | [4] |
| Rh(III) complex | Hydrazines | 3-methyleneoxetan-2-ones | Not Specified | Mild | Short | High | Not Applicable | [4] |
| Hydrido-cobalt | N-heteroarenes | - | Not Specified | Mild | Not Specified | Not Specified | Not Applicable | [4] |
Experimental Protocols
Below are the detailed methodologies for key experiments cited in the comparison table.
Iron-Catalyzed Synthesis of Dihydroquinolin-2(1H)-ones[1]
-
Catalyst: Fe(acac)₂ (Iron(II) acetylacetonate) was identified as the optimal iron salt catalyst among a series tested, which included FeCl₂, FeCl₃, FeSO₄, Fe₂(SO₄)₃, Fe(acac)₃, FeBr₂, and Fe(OAc)₂·4H₂O.
-
Reactants: N-arylcinnamamides and aliphatic aldehydes.
-
Mechanism: The reaction proceeds via a decarbonylative cascade. The iron catalyst promotes the homolytic cleavage of a peroxide initiator (like DTBP) to generate a radical. This radical abstracts a hydrogen from the aliphatic aldehyde, which then decarbonylates to form an alkyl radical. This alkyl radical adds to the N-arylcinnamamide, followed by a 6-endo-trig cyclization and re-aromatization to yield the 3,4-disubstituted dihydroquinolin-2(1H)-one.
Copper-Catalyzed Synthesis of Trifluoromethylated Dihydroquinolin-2(1H)-ones[1]
-
Catalyst: CuI (Copper(I) iodide).
-
Reactants: N-phenylcinnamamides and Togni's reagent (a trifluoromethylating agent).
-
Solvent: CHCl₃ (Chloroform).
-
Procedure: The copper-catalyzed reaction facilitates the cascade radical addition/cyclization of the N-phenylcinnamamide with the trifluoromethyl radical generated from Togni's reagent. The reaction demonstrates good functional group tolerance for various N-substituents (e.g., Me, Et, i-Pr, Bn, Boc). The products are obtained in moderate to good yields with a preference for the trans-diastereomer.
Metal-Free Synthesis of trans-3-acyl-4-aryl-substituted Dihydroquinolin-2(1H)-ones[1]
-
Catalyst: TBAB (Tetrabutylammonium bromide) - acting as a phase-transfer catalyst.
-
Oxidant: K₂S₂O₈ (Potassium persulfate).
-
Reactants: N-arylcinnamamides and aldehydes.
-
Solvent: DCE (1,2-Dichloroethane) was found to be the optimal solvent after screening DCE, DMF, CH₃CN, EtOAc, dioxane, and EtOH.
-
Procedure: This method avoids the use of transition metals. The reaction proceeds through a cascade radical addition/cyclization pathway. The substrate scope is broad, with electron-donating groups on the aromatic aldehyde generally providing higher yields than electron-withdrawing groups.
Hydrazine-Catalyzed Synthesis of 1,2-Dihydroquinolines[2][3]
-
Catalyst: Hydrazine catalyst 9 (specific structure in source).
-
Reactant: N-prenylated 2-aminobenzaldehydes.
-
Solvent: Isopropanol was found to be the most effective solvent.
-
Temperature: 120-140 °C.
-
Procedure: This reaction is a ring-closing carbonyl-olefin metathesis (RCCOM). The choice of an alcohol solvent and the mild nature of the buffered hydrazine catalyst allow for wide functional group compatibility. The reaction proceeds to near full conversion, yielding the 1,2-dihydroquinoline product.
Visualizing the Process and Comparison
To better understand the experimental workflow and the logical relationship between different catalytic approaches, the following diagrams are provided.
Caption: Generalized experimental workflow for dihydroquinoline synthesis.
Caption: Logical relationship for comparing catalyst types.
References
Navigating Purity Analysis: A Comparative Guide to Analytical Methods for 1,2-Dihydroquinolin-3-amine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1,2-Dihydroquinolin-3-amine is a critical step in the journey toward safe and effective therapeutics. This guide provides a comprehensive comparison of the primary analytical methods used for purity determination of aromatic amines, offering insights into their performance, detailed experimental protocols, and supporting data to aid in method selection and validation.
Method Comparison: HPLC vs. GC-MS for Aromatic Amine Purity
Choosing the optimal analytical technique depends on various factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of aromatic amines.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicable Compounds | Well-suited for non-volatile and thermally unstable compounds. | Ideal for volatile and semi-volatile compounds. |
| Sample Preparation | Often simpler, as derivatization is not typically required. | May require derivatization to increase volatility and thermal stability. |
| Separation Principle | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors. | Mass Spectrometry (MS) is the most common detector, providing high specificity. |
| Sensitivity & Selectivity | Good sensitivity and selectivity, especially when coupled with MS. | Excellent sensitivity and selectivity, particularly with MS detection. |
| Analysis Time | Can be faster for non-volatile compounds. | Often provides quicker analysis times for volatile compounds. |
| Cost & Complexity | Instrumentation can be less expensive than GC-MS, but method development can be complex. | GC-MS instruments can be more expensive, but often provide more definitive identification. |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable and reproducible analytical results. Below are generalized protocols for the purity analysis of aromatic amines using HPLC and GC-MS, which can be adapted and optimized for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method coupled with UV detection, a common starting point for the analysis of aromatic amines.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: Typically 10-20 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of the mobile phase).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of known concentrations to establish the relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Demonstrate that the method is able to separate the main component from potential impurities and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For volatile impurities or when higher specificity is required, GC-MS is the method of choice. Derivatization is often necessary for polar aromatic amines.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.
2. Derivatization (if necessary):
-
A common derivatizing agent for amines is heptafluorobutyric anhydride (HFBA).
-
The amine is extracted into an organic solvent like toluene, and then derivatized with HFBA in an alkaline medium.
3. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at a lower temperature and ramp up to a higher temperature.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Ion Source Temperature: Typically 230°C.
4. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent. If derivatization is performed, the final extract is injected into the GC-MS.
5. Validation Parameters:
-
Similar to HPLC, validation includes establishing linearity, accuracy, precision, LOD, LOQ, and specificity.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams were created using Graphviz.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of HPLC and GC-MS for aromatic amine analysis.
Cross-Reactivity Studies of 1,2-Dihydroquinolin-3-amine Derivatives: A Comparative Analysis
A comprehensive review of publicly available scientific literature and bioactivity databases did not yield specific cross-reactivity studies for 1,2-dihydroquinolin-3-amine derivatives against broad panels of biological targets, such as kinase or receptor panels. Therefore, a direct comparative guide based on experimental data, as initially requested, cannot be generated at this time.
For researchers, scientists, and drug development professionals, understanding the selectivity of investigational compounds is paramount. Cross-reactivity profiling, often conducted through screening against extensive panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes, is a critical step in preclinical drug development. This process helps to identify potential off-target effects, which can lead to adverse drug reactions, and can also uncover novel therapeutic applications.
While the current body of published research describes the synthesis and evaluation of this compound derivatives for various specific therapeutic areas, including cancer and infectious diseases, these studies are typically focused on a primary target or a limited set of related targets. The absence of broad-panel screening data in the public domain means that a comprehensive comparison of the cross-reactivity profiles of different derivatives within this chemical class is not feasible.
Information Required for a Comprehensive Comparison Guide
To construct a meaningful comparison guide on the cross-reactivity of this compound derivatives, the following experimental data would be necessary:
-
Kinase Selectivity Data: Results from screening a series of this compound derivatives against a large panel of human kinases (e.g., a panel of >300 kinases). Data should ideally be presented as percent inhibition at a given concentration (e.g., 1 µM) or as IC50/Ki values for a range of inhibited kinases.
-
Receptor Binding Data: Affinity data (Ki or IC50 values) for a panel of GPCRs, nuclear receptors, and ligand-gated ion channels.
-
Enzyme Inhibition Data: IC50 values for other relevant enzyme families, such as proteases, phosphatases, and metabolic enzymes (e.g., cytochrome P450s).
This quantitative data would allow for the creation of detailed comparison tables and visualizations to assess the selectivity and potential off-target liabilities of different this compound analogs.
Illustrative Experimental Workflow and Data Visualization
Should such data become available, a typical workflow for generating and presenting a cross-reactivity comparison guide would involve the steps outlined below.
Experimental Protocols
A detailed methodology for each screening assay would be provided. For instance, a common method for kinase profiling is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP onto a substrate peptide.
Example Kinase Profiling Protocol:
-
Compound Preparation: Test compounds are serially diluted in DMSO to the desired concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (containing ³³P-ATP) are combined in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the test compound or vehicle control.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Data Presentation
The quantitative results would be summarized in clear, structured tables for easy comparison of the inhibitory activities of different this compound derivatives against various targets.
Table 1: Illustrative Kinase Selectivity Profile of Compound X
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 120 |
| Kinase C | 45% | >1000 |
| Kinase D | 12% | >10000 |
| ... | ... | ... |
Visualization of Experimental Workflow
To visually represent the logical flow of a cross-reactivity study, a diagram can be generated using the DOT language.
Safety Operating Guide
Proper Disposal of 1,2-Dihydroquinolin-3-amine: A Guide for Laboratory Professionals
The proper disposal of 1,2-Dihydroquinolin-3-amine is critical to ensure laboratory safety and environmental protection. As a chemical compound used in research and development, it must be managed as hazardous waste in accordance with institutional and regulatory guidelines. This guide provides essential information on the safe handling and disposal procedures for this compound.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound was not found, related quinoline compounds are known to cause skin and eye irritation, and may cause respiratory irritation[1][2]. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to conduct a thorough risk assessment before beginning any work that will generate waste.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles. Face shield if there is a splash hazard[2].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[1][2].
General Disposal Principles
The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[3]. The following principles are fundamental to the safe disposal of this compound:
-
Do Not Dispose in Trash or Sewer: This chemical should never be disposed of in the regular trash or down the sanitary sewer[3][4].
-
Treat as Hazardous Waste: All waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste[5].
-
Segregation is Key: Store hazardous waste in designated "Satellite Accumulation Areas" (SAAs) and segregate it from incompatible materials[6]. Amines may be incompatible with acids, isocyanates, halogenated organics, peroxides, and strong oxidizing agents[7].
Step-by-Step Disposal Protocol
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with amines. Plastic containers are often preferred over glass to minimize the risk of breakage[3]. The original container is a suitable option if it is in good condition[8].
-
Label the Container: Affix a hazardous waste tag to the container before adding any waste. The label must include[3][6]:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
The approximate quantity or concentration.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms.
-
Step 2: Waste Accumulation and Storage
-
Adding Waste: Only add waste to the designated and labeled container. Keep the container securely capped at all times, except when adding waste[5].
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which could be a marked area on a benchtop or within a chemical fume hood[6].
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly acids and oxidizing agents[6].
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, absorbent pads, and weighing paper contaminated with this compound should be collected in a clearly labeled, sealed plastic bag and disposed of as hazardous solid waste[7][8].
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on the toxicity of the chemical[5][9]. After thorough rinsing and air-drying, the container may be disposed of in the regular trash, though it is best to reuse the container for compatible waste if possible[5].
-
Spill Cleanup: In the event of a spill, remove all ignition sources. Use an absorbent material to collect the spill. The contaminated absorbent and any contaminated clothing should be sealed in a vapor-tight plastic bag for disposal as hazardous waste[7].
Step 4: Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for a waste pickup[6][8].
-
Provide Necessary Documentation: Complete any required hazardous waste disposal forms, providing a detailed list of the contents of the waste container[3].
Quantitative Disposal Parameters
The following table summarizes key quantitative data relevant to hazardous waste disposal. Note that drain disposal is not recommended for this compound.
| Parameter | Guideline | Relevance to this compound |
| pH Range for Drain Disposal | 5.0 - 12.5 (for some dilute, non-hazardous aqueous solutions)[6] | Not Applicable. This compound is considered hazardous and should not be drain disposed regardless of pH. |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 25 gallons of chemical waste in laboratory areas[8] | Adhere to this limit for the total volume of hazardous waste stored in your designated SAA. |
| Time Limit for SAA Storage | Up to one year for partially filled containers[6] | Ensure waste is picked up within this timeframe to maintain compliance. |
| Container Headspace | Leave at least one inch of headroom to allow for expansion[6] | Do not overfill waste containers. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 1,2-Dihydroquinolin-3-amine: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1,2-Dihydroquinolin-3-amine, focusing on personal protective equipment (PPE), operational plans, and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure to potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.
| Protection Type | Recommended Equipment | Key Considerations |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges. | Use in a well-ventilated area, such as a chemical fume hood.[1][2] Ensure proper fit testing and a cartridge change-out schedule.[2] For emergencies or situations with high exposure potential, a supplied-air respirator (SAR) may be required.[2] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are not sufficient to protect against chemical splashes.[3] Eyewash stations should be readily accessible.[4] |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls. | Consider disposable options to avoid cross-contamination.[2][5] Ensure clothing provides full coverage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Inspect gloves for any signs of degradation or punctures before use.[3] Remove and dispose of gloves according to the manufacturer's instructions.[3] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots. | Pant legs should be worn outside of boots to prevent chemicals from entering.[5] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach to handling this compound will further enhance safety in the laboratory.
Pre-Operational Checklist:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
PPE Inspection: Ensure all required PPE is available, in good condition, and fits correctly.[6]
-
Ventilation Check: Verify that the chemical fume hood or other ventilation system is functioning properly.
-
Emergency Equipment: Confirm the location and accessibility of safety showers, eyewash stations, and fire extinguishers.
Handling Procedure:
-
Work Area Preparation: Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Dispensing: When handling the solid form, avoid creating dust.[7][8] If it is a liquid, handle it with care to prevent splashes.
-
During Operation: Keep all containers tightly closed when not in use.[7][9] Avoid contact with skin, eyes, and clothing.[7][9]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
-
Container Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (E&S) department for specific guidance.[8]
-
Contaminated PPE: Dispose of contaminated disposable gloves and other single-use PPE as hazardous waste.[2] Reusable PPE should be decontaminated according to established procedures.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. americanchemistry.com [americanchemistry.com]
- 3. hsa.ie [hsa.ie]
- 4. fishersci.com [fishersci.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. westlake.com [westlake.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
